4-Chloro-3-iodo-2-methylquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-iodo-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClIN/c1-6-10(12)9(11)7-4-2-3-5-8(7)13-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXQMBUWHAGUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033931-93-9 | |
| Record name | 4-chloro-3-iodo-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3-iodo-2-methylquinoline (CAS 1033931-93-9): Safety, Handling, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Part 1: Core Directive - Understanding 4-Chloro-3-iodo-2-methylquinoline
This compound is a halogenated quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of chloro and iodo substituents, along with a methyl group, suggests that this compound is likely a synthetic intermediate in the development of more complex molecules, potentially for therapeutic applications. Its structural similarity to other quinoline-based compounds indicates its potential for biological activity, and also necessitates careful handling due to possible toxicity.
Chemical Identification and Properties
A summary of the key identifiers and physicochemical properties for this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 1033931-93-9 | - |
| Molecular Formula | C₁₀H₇ClIN | [1] |
| Molecular Weight | 303.53 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=NC2=CC=CC=C2C(=C1I)Cl | [1] |
| InChI | InChI=1S/C10H7ClIN/c1-6-10(12)9(11)7-4-2-3-5-8(7)13-6/h2-5H,1H3 | [1] |
| Physical Form | Solid (predicted) | - |
| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Poorly soluble in water (predicted). | - |
Part 2: Scientific Integrity & Logic - A Prudent Approach to Safety
Given the absence of a specific SDS, a conservative approach to safety is paramount. The hazard assessment for this compound is based on data from structurally analogous compounds, such as 4-chloro-2-methylquinoline and other halogenated quinolines.
Hazard Identification and Assessment
The primary hazards associated with halogenated quinolines include:
-
Skin and Eye Irritation: Many chloro- and iodo-substituted aromatic compounds are irritants. Direct contact with the skin can cause redness, itching, and inflammation. Eye contact may lead to serious irritation or damage. For instance, 4-Chloro-2-methylquinoline is classified as a skin and eye irritant.[2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2]
-
Harmful if Swallowed: Oral ingestion may be harmful. Quinolines and their derivatives can exhibit systemic toxicity.[3]
-
Potential for Sensitization: Some individuals may develop an allergic skin reaction after repeated exposure.[3]
-
Unknown Long-term Effects: Due to the lack of specific toxicological data, the potential for long-term effects such as carcinogenicity, mutagenicity, or reproductive toxicity is unknown and should be considered a possibility.
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
A self-validating system of protocols is essential when working with compounds of unknown toxicity. The following step-by-step methodology should be followed:
2.2.1 Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, dissolution, and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
2.2.2 Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.
-
Gloves: Use nitrile or neoprene gloves that are appropriate for handling chlorinated and iodinated organic compounds. Always inspect gloves for tears or punctures before use and change them frequently.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Respiratory Protection: If there is a risk of generating significant amounts of dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with an organic vapor/particulate filter cartridge should be used.
2.2.3 General Laboratory Workflow
The following diagram outlines a safe workflow for handling potent research compounds like this compound.
Caption: A general workflow for the safe handling of potent research compounds.
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.
Part 3: Visualization & Formatting
Inferred Hazard Profile
The following diagram illustrates the potential hazards of this compound based on its structural components and comparison with related molecules.
Caption: Inferred hazard profile for this compound.
Part 4: Research Context and Applications
Synthesis and Reactivity
Halogenated quinolines are versatile intermediates in organic synthesis. The chloro and iodo substituents on this compound offer multiple reaction sites for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of various functional groups to build more complex molecular architectures. The synthesis of related quinoline derivatives often involves cyclization reactions of anilines with β-ketoesters or other suitable precursors.
Potential Applications in Drug Development
The quinoline core is a key component of many biologically active compounds. For example, chloroquine and mefloquine are well-known antimalarial drugs. More recently, quinoline derivatives have been investigated as anticancer agents, kinase inhibitors, and antibacterials. The specific substitution pattern of this compound makes it a valuable building block for creating libraries of novel compounds to be screened for various biological activities. Its use as an intermediate in the synthesis of HIV drugs has also been noted.
References
-
Chemcia Scientific. (n.d.). Material Safety Data Sheet for 4-Chloro-2-chloromethyl-quinazoline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-methylquinoline. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
Sources
An In-depth Technical Guide to 4-Chloro-3-iodo-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-3-iodo-2-methylquinoline, a halogenated quinoline derivative of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, synthesis, spectroscopic characterization, and its emerging applications in the field of drug discovery.
Core Molecular Attributes
This compound is a polysubstituted quinoline, a heterocyclic aromatic organic compound. The strategic placement of chloro, iodo, and methyl groups on the quinoline scaffold imparts unique chemical reactivity and potential biological activity, making it a valuable intermediate in the synthesis of more complex molecules.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C10H7ClIN | [1][2] |
| Molecular Weight | 303.53 g/mol | [2][3] |
| Exact Mass | 302.931172 g/mol | [2] |
| Monoisotopic Mass | 302.93118 Da | [1] |
| CAS Number | 1033931-93-9 | [3] |
| InChI | InChI=1S/C10H7ClIN/c1-6-10(12)9(11)7-4-2-3-5-8(7)13-6/h2-5H,1H3 | [1][2] |
| InChIKey | RAXQMBUWHAGUBH-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=NC2=CC=CC=C2C(=C1I)Cl | [1] |
Synthesis and Spectroscopic Characterization
The synthesis of substituted quinolines can be achieved through various established methods, often involving cyclization reactions. While specific, detailed protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, general synthetic strategies for similar quinoline derivatives can be adapted. One common approach is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization. Subsequent halogenation steps would be required to introduce the chloro and iodo substituents.
A plausible synthetic workflow could involve the initial synthesis of 2-methylquinolin-4-one, followed by chlorination to yield 4-chloro-2-methylquinoline, and subsequent iodination at the 3-position.
Caption: A potential synthetic pathway to this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group protons. The exact chemical shifts would be influenced by the electron-withdrawing effects of the halogen substituents.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.[2] A reference to the availability of ¹³C NMR data for this compound exists, which would be invaluable for confirming its structure.[2]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The predicted monoisotopic mass is 302.93118 Da.[1] The presence of chlorine would result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M peak.
-
Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of characteristic functional groups, such as C=C and C=N stretching vibrations within the aromatic quinoline core.
Applications in Research and Drug Development
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[4] The introduction of halogen atoms, such as chlorine and iodine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[5]
Potential as a Synthetic Intermediate
This compound serves as a versatile building block for the synthesis of more complex, biologically active molecules. The differential reactivity of the chloro and iodo substituents allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide range of substituents at the 3- and 4-positions of the quinoline ring, facilitating the generation of diverse chemical libraries for drug screening.
Relevance in Anticancer and Antimalarial Drug Discovery
The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine.[6] Research into novel 4-aminoquinoline derivatives continues in the quest for compounds effective against drug-resistant strains of malaria.[6] Furthermore, quinoline derivatives have demonstrated potential as anticancer agents.[4] The unique substitution pattern of this compound makes it an attractive starting material for the development of novel therapeutic agents in these areas. For instance, the chloro group can be displaced by various amines to generate libraries of 4-aminoquinoline analogues, while the iodo group can be utilized for further diversification.
Caption: Role of the title compound in drug discovery workflows.
Safety and Handling
As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
References
-
ChemBK. 4-Chloro-3-iodo-7-methoxy-2-methylquinoline. Available from: [Link]
-
PubChemLite. This compound (C10H7ClIN). Available from: [Link]
-
SpectraBase. 4-CHLORO-3-IODO-2-METHYL-QUINOLINE. Available from: [Link]
-
SpectraBase. 4-CHLORO-3-IODO-2-METHYL-QUINOLINE - Optional[13C NMR]. Available from: [Link]
-
PubChem. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973. Available from: [Link]
-
PubChem. 4-Chloro-3-methylquinoline | C10H8ClN | CID 256888. Available from: [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link]
-
Beilstein Journals. Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. Available from: [Link]
- Google Patents. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
-
ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]
-
National Institute of Standards and Technology. 4-Chloroquinoline - the NIST WebBook. Available from: [Link]
-
PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
- Google Patents. US4277607A - Process for the preparation of 4-chloroquinolines.
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]
-
PMC. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Available from: [Link]
-
Chemsrc. 2-chloro-3-iodomethyl-quinoline | CAS#:390824-45-0. Available from: [Link]
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- 6. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity profile of 3-iodo-4-chloroquinoline derivatives
The 3-Iodo-4-chloroquinoline scaffold represents a "privileged structure" in modern drug discovery, offering a rare combination of orthogonal reactivity . Its chemical architecture allows for independent, sequential functionalization at the C3 and C4 positions, making it a powerful template for fragment-based drug design (FBDD) and the synthesis of kinase inhibitors, antimalarials, and DNA-intercalating agents.
This technical guide dissects the reactivity profile of this molecule, providing validated protocols and mechanistic insights to ensure reproducible experimental success.
Part 1: Electronic Architecture & Reactivity Prediction
To master the chemistry of 3-iodo-4-chloroquinoline, one must understand the electronic push-pull dynamics of the quinoline ring.
The C4-Chlorine (Electrophilic Center)
-
Nature: The C4 position is electronically deficient. The ring nitrogen (N1) exerts a strong inductive ($ -I
-M S_NAr$)**. -
Reactivity: High. It behaves similarly to an acid chloride or an activated chloropyridine.
-
Mechanism: Addition-Elimination. The nitrogen acts as an electron sink, stabilizing the Meisenheimer complex intermediate.
The C3-Iodine (Metallation Center)
-
Nature: The C3 position is less electron-deficient than C4. The Carbon-Iodine bond is weak ($ \approx 50 \text{ kcal/mol} $) and highly polarizable.
-
Reactivity: High affinity for Oxidative Addition (with Pd/Ni) and Lithium-Halogen Exchange .
-
Selectivity: In metal-catalyzed reactions, the C3-I bond inserts Pd(0) significantly faster than the C4-Cl bond (Bond Dissociation Energy:
). This allows for chemoselective cross-coupling at C3 without disturbing the C4-Cl handle.
Part 2: Synthesis of the Core Scaffold
Direct iodination of 4-chloroquinoline is often non-selective. The field-proven route relies on the Gould-Jacobs reaction followed by electrophilic iodination before installing the chlorine.
Optimized Synthetic Route
-
Cyclization: Aniline + Diethyl ethoxymethylenemalonate
4-Hydroxyquinoline (4-Quinolone). -
Regioselective Iodination: 4-Quinolone
3-Iodo-4-quinolone.-
Why: The 4-quinolone tautomer is electron-rich at C3 (enaminone character), allowing facile electrophilic substitution with
or NIS.
-
-
Chlorination: 3-Iodo-4-quinolone
3-Iodo-4-chloroquinoline.-
Reagent: Phosphorus Oxychloride (
).
-
Figure 1: The regioselective synthesis pathway avoids isomer mixtures by installing iodine on the electron-rich quinolone intermediate.
Part 3: Functionalization Strategy A – The Metal-First Approach (C3)
This strategy utilizes the C3-Iodine for carbon-carbon bond formation while preserving the C4-Cl for later stages.
Protocol 1: C3-Selective Suzuki-Miyaura Coupling
Mechanism: The oxidative addition of Pd(0) to C3-I is kinetically favored over C4-Cl.
Reagents: Boronic acid (
-
Step-by-Step:
-
Dissolution: Dissolve 3-iodo-4-chloroquinoline (1.0 equiv) and Arylboronic acid (1.1 equiv) in 1,4-Dioxane/Water (4:1).
-
Catalyst: Add
(5 mol%) or (for sterically hindered substrates). -
Base: Add
(2.5 equiv). -
Degassing: Sparge with Argon for 10 mins (Critical to prevent homocoupling).
-
Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with EtOAc, wash with brine. The C4-Cl remains intact.
-
Protocol 2: Lithium-Halogen Exchange (Low Temp)
Mechanism: Iodine-Lithium exchange is extremely fast (
-
Step-by-Step:
-
Setup: Flame-dry a flask under
. Dissolve substrate in anhydrous THF. Cool to -78°C.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Exchange: Add
-BuLi (1.05 equiv, 1.6M in hexanes) dropwise over 10 mins.-
Observation: Solution often turns dark red/orange (formation of 3-lithio species).
-
-
Trapping: Stir for 15 mins at -78°C, then add electrophile (e.g., Benzaldehyde, DMF,
). -
Quench: Add saturated
before removing the cooling bath.
-
Part 4: Functionalization Strategy B – The Nucleophile-First Approach (C4)
This strategy exploits the activated C4-Cl bond.
Protocol 3: Displacement with Amines
Mechanism: The reaction proceeds via a Meisenheimer complex. No metal catalyst is required.
-
Step-by-Step:
-
Mixture: Combine 3-iodo-4-chloroquinoline (1.0 equiv) and Primary Amine (
, 1.2 equiv) in Isopropanol or Ethanol. -
Base (Optional): If the amine is a salt (e.g., HCl salt), add
(2.0 equiv). For neutral amines, excess amine can act as the base. -
Reaction: Reflux (80-85°C) for 2-12 hours.
-
Note: The C3-Iodine is stable under these conditions.
-
-
Isolation: Cool to RT. The product often precipitates as the HCl salt. Filter and wash with cold ether.
-
Part 5: Orthogonal Workflow Visualization
The power of this scaffold lies in the ability to choose the reaction order based on the stability of your "R" groups.
Figure 2: Decision tree for sequential functionalization. Path A is preferred if the C4-nucleophile is sensitive to Pd-catalysis conditions. Path B is preferred if the C3-coupling partner is sensitive to acid/base.
Part 6: Summary of Reactivity Data
| Reaction Type | Target Position | Preferred Leaving Group | Conditions | Key Selectivity Factor |
| Suzuki Coupling | C3 | Iodine | Pd(0), Base, Heat | Bond Energy ( |
| C4 | Chlorine | Nucleophile, Heat | Electronic Activation by N1 | |
| Li-Halogen Exch. | C3 | Iodine | Kinetic Exchange Rate ( | |
| Sonogashira | C3 | Iodine | Pd(0)/Cu(I), Amine | Oxidative Addition Rate |
References
-
Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link
-
Wolf, C. et al. "Regioselective Cross-Coupling Reactions of 3-Bromo-4-chloroquinoline: A General Route to 3,4-Disubstituted Quinolines." Journal of Organic Chemistry, 2008 , 73, 219-226. (Demonstrates the I/Br > Cl selectivity principle). Link
-
Lérida, L. et al. "Orthogonal Functionalization of the Quinoline Scaffold via Selective Magnesiation and Zincation." Chemistry – A European Journal, 2014 , 20, 1-7. Link
-
Sakamoto, T. et al. "Palladium-catalyzed cross-coupling reactions of haloquinolines with organoboron compounds." Chemical & Pharmaceutical Bulletin, 1988 , 36(3), 1223-1228. Link
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Applications of 2-methylquinoline derivatives in medicinal chemistry
An In-Depth Technical Guide to the Applications of 2-Methylquinoline Derivatives in Medicinal Chemistry
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds. Among its many derivatives, the 2-methylquinoline (quinaldine) core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse applications of 2-methylquinoline derivatives in medicinal chemistry. We will delve into their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas, including oncology, infectious diseases, and inflammation. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support ongoing research and development efforts.
Introduction: The Significance of the 2-Methylquinoline Scaffold
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif found in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and rigid structure allow it to interact with a wide range of biological targets. The introduction of a methyl group at the 2-position creates 2-methylquinoline, also known as quinaldine. This seemingly simple modification has profound implications for the molecule's chemical reactivity and biological activity, making it a versatile building block in drug discovery. The methyl group can influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins, providing a crucial handle for medicinal chemists to fine-tune pharmacological properties.
The diverse pharmacological profiles of 2-methylquinoline derivatives are remarkable, spanning anticancer, antimalarial, antimicrobial, and anti-inflammatory activities.[1][2][3] This versatility underscores the importance of this scaffold as a launchpad for generating novel drug candidates with improved efficacy and safety profiles.
Therapeutic Applications of 2-Methylquinoline Derivatives
The broad spectrum of biological activities exhibited by 2-methylquinoline derivatives makes them a subject of intense research in various therapeutic fields.
Anticancer Activity
Quinoline derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. 2-Methylquinoline derivatives, in particular, have been investigated for their potent cytotoxic effects against a range of cancer cell lines.
One of the key mechanisms of action for some 2-styrylquinoline derivatives is the induction of cell cycle arrest and p53-independent apoptosis.[4] These compounds have been shown to generate reactive oxygen species (ROS), leading to a change in the cellular redox balance and subsequent cancer cell death.[4]
Furthermore, certain 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives have demonstrated selective anticancer activity.[5] For instance, C-6 substituted 2-phenylquinolines have shown significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[5] Another novel quinoline derivative, 91b1, has been shown to exert its anticancer effect by downregulating Lumican, a protein implicated in tumorigenesis.[6]
Key Anticancer Mechanisms of 2-Methylquinoline Derivatives
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[4]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[4]
-
Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress that is toxic to cancer cells.[4]
-
Inhibition of Kinases and Other Enzymes: Targeting specific proteins that are crucial for cancer cell survival and growth.[6]
Table 1: Cytotoxic Activity of Selected 2-Methylquinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylquinolines | HeLa (Cervical) | 8.3 | [5] |
| 2-Arylquinolines | PC3 (Prostate) | 31.37 | [5] |
| 2-Styrylquinolines | HCT 116 (Colon) | Varies based on substitution | [4] |
| Quinoline-5-sulfonamides | C-32 (Melanoma) | Comparable to cisplatin | [7] |
| Quinoline-5-sulfonamides | MDA-MB-231 (Breast) | Comparable to cisplatin | [7] |
| Quinoline-5-sulfonamides | A549 (Lung) | Comparable to doxorubicin | [7] |
Below is a diagram illustrating a generalized signaling pathway for apoptosis induction by a hypothetical 2-methylquinoline derivative.
Caption: Generalized pathway of ROS-induced apoptosis by a 2-methylquinoline derivative.
Antimalarial Activity
Quinoline-based compounds, such as chloroquine and quinine, have been pivotal in the fight against malaria for decades.[8] The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents, and 2-methylquinoline derivatives have shown considerable promise in this area.[9][10]
The mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[2] This leads to the accumulation of toxic free heme, which ultimately kills the parasite.[2] Modifications to the 2-methylquinoline scaffold have led to the development of hybrid molecules and novel derivatives with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of malaria.[8][11]
Antimicrobial Activity
The rise of antibiotic resistance is a global health crisis, driving the search for new antimicrobial agents. 2-Methylquinoline derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[1][12][13][14]
Their proposed mechanisms of action include the inhibition of essential enzymes like peptide deformylase (PDF) and the disruption of the fungal cell wall.[12] Some derivatives have shown excellent minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12]
Table 2: Antimicrobial Activity of Selected 2-Methylquinoline Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Sulfonyl/benzoyl/propargyl substituted | Bacillus cereus | 3.12 | [12] |
| Sulfonyl/benzoyl/propargyl substituted | Staphylococcus aureus | 3.12 | [12] |
| Sulfonyl/benzoyl/propargyl substituted | Pseudomonas aeruginosa | 3.12 | [12] |
| Sulfonyl/benzoyl/propargyl substituted | Escherichia coli | 3.12 | [12] |
| Sulfonyl/benzoyl/propargyl substituted | Aspergillus flavus | Potentially active | [12] |
| Sulfonyl/benzoyl/propargyl substituted | Candida albicans | Potentially active | [12] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Several 2-methylquinoline derivatives have been reported to possess significant anti-inflammatory properties.[3][15][16] These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandins.[17][18]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design.[19][20] For 2-methylquinoline derivatives, SAR studies have revealed several key insights:
-
Substitution at the 4-position: The nature of the substituent at this position can significantly impact activity. For example, in a series of 6-methoxy-2-arylquinoline analogs, a hydroxymethyl group at the 4-position was found to be a key pharmacophore for P-glycoprotein inhibition.[21]
-
Substitution on the Benzene Ring: Electron-withdrawing or electron-donating groups on the benzene portion of the quinoline ring can modulate the electronic properties of the molecule and influence its binding to biological targets.
-
The 2-Methyl Group: While the methyl group itself is a defining feature, its modification or replacement can lead to changes in activity. For instance, extending the alkyl chain or introducing aromatic substituents at the 2-position can alter lipophilicity and steric interactions.[5]
The diagram below illustrates the key positions on the 2-methylquinoline scaffold where chemical modifications are commonly made to explore SAR.
Caption: Key modification points on the 2-methylquinoline scaffold for SAR studies.
Synthesis of 2-Methylquinoline Derivatives: The Doebner-von Miller Reaction
A classic and versatile method for synthesizing 2-methylquinoline is the Doebner-von Miller reaction.[22][23] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, typically in the presence of a strong acid and an oxidizing agent.[24][25]
Representative Experimental Protocol: Synthesis of 2-Methylquinoline
Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Stirring plate
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Charging Reactants: Add aniline (0.1 mol) and concentrated HCl (0.2 mol) to the flask. Stir the mixture to form aniline hydrochloride.
-
Addition of Carbonyl Compound: Slowly add crotonaldehyde (0.12 mol) to the stirred mixture through the dropping funnel. Control the addition rate to manage the exothermic reaction.[24]
-
Catalyst and Reflux: After the addition is complete, add anhydrous zinc chloride (0.05 mol) as a Lewis acid catalyst.[24] Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of NaOH until the pH is approximately 8-9.
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[24]
-
Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 2-methylquinoline by vacuum distillation or column chromatography on silica gel.
The following workflow diagram summarizes the synthesis and evaluation process for novel 2-methylquinoline derivatives.
Caption: Workflow for the discovery and development of 2-methylquinoline-based drug candidates.
Future Perspectives and Challenges
The field of 2-methylquinoline derivatives in medicinal chemistry continues to evolve. Future research will likely focus on:
-
Novel Hybrid Molecules: Combining the 2-methylquinoline scaffold with other pharmacophores to create hybrid drugs with dual or synergistic activities.[8]
-
Target-Specific Design: Utilizing computational methods like molecular docking and QSAR to design derivatives with high affinity and selectivity for specific biological targets.
-
Green Synthesis: Developing more environmentally friendly and efficient synthetic methods for quinoline derivatives.[23]
-
Overcoming Drug Resistance: Designing novel 2-methylquinoline derivatives that can circumvent existing drug resistance mechanisms in cancer and infectious diseases.
Despite the promising potential, challenges remain. Issues such as optimizing pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), minimizing off-target toxicity, and navigating the complexities of clinical trials are critical hurdles in the development of any new therapeutic agent.
Conclusion
2-Methylquinoline and its derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. Their broad range of pharmacological activities, coupled with their synthetic accessibility, ensures their continued importance in the quest for novel and effective treatments for a multitude of diseases. The insights into their structure-activity relationships and mechanisms of action provide a solid foundation for the rational design of next-generation therapeutic agents. This guide has provided a comprehensive overview of the current landscape, highlighting the significant potential of 2-methylquinoline derivatives to address unmet medical needs.
References
- Benchchem. (n.d.). Doebner-von Miller Quinoline Synthesis - Technical Support. Benchchem.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Taylor & Francis Online. (2023, July 10). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online.
- RSC Publishing. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing.
- RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
- (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments.
- PubMed. (2020, November 19). Recent update on antibacterial and antifungal activity of quinoline scaffolds.
- (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents.
- Organic Chemistry Research. (n.d.). Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents.
- ResearchGate. (n.d.). Some anti-inflammatory compounds containing quinoline moieties.
- Google Patents. (n.d.). CN102898366A - Method for one-step preparation of 2-methylquinoline.
- PubMed. (2019, September 1). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action.
- Bentham Science Publishers. (2022, August 1). Synthetic Routes to Quinoline-Based Derivatives having Potential Anti-Bacterial and Anti-Fungal Properties.
- Benchchem. (n.d.). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. Benchchem.
- (2022, June 16). Review on recent development of quinoline for anticancer activities.
- RSC Publishing. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- PMC. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican.
- (2023, June 15). Design of Antimalarial Compounds on Quinoline Scaffold: From Plant to Drug.
- Benchchem. (n.d.). structure-activity relationship (SAR) studies of 6-methoxy-2-methylquinoline-4-thiol analogs. Benchchem.
- (2024, August 26). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
- ResearchGate. (2025, August 10). Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights.
- (2025, August 6). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation.
- MDPI. (2019, November 13). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines.
- Allied Academies. (2016, July 4). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates.
- PubMed. (2015, August 15). Quinoline-based antimalarial hybrid compounds.
- Drug Design Org. (2005, May 15). Structure Activity Relationships (SAR).
- PMC. (2024, June 3). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model.
- MDPI. (2022, December 2). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents.
- CDD Vault. (2025, June 3). SAR: Structure Activity Relationships.
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- 1. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Deep Dive: Structural and Functional Divergence of 4-Chloro-3-Iodoquinolines
Executive Summary: The "Magic Methyl" Effect in Quinoline Scaffolds
In medicinal chemistry, the addition of a single methyl group is rarely a trivial modification. When comparing 4-chloro-3-iodoquinoline (1) with its 2-methyl analog (2) , the C2-methyl group acts as a profound modulator of both synthetic accessibility and pharmacological profile. This guide dissects the critical differences between these two scaffolds, focusing on the steric and electronic perturbations introduced by the C2-methyl group and providing validated protocols for their synthesis and functionalization.
Key Differentiators
| Feature | 4-Chloro-3-iodoquinoline (1) | 4-Chloro-3-iodo-2-methylquinoline (2) |
| Electronic State | Electron-deficient C2; susceptible to nucleophilic attack at C2 and C4.[1] | Electron-rich C2 (+I effect); increased basicity of N1; deactivated C4 electrophilicity. |
| Steric Profile | Planar, unhindered access to N1 and C3. | Significant steric bulk at C2 hinders N1 coordination and C3 cross-coupling. |
| Metabolic Stability | Prone to oxidative metabolism at C2 (AO/XO enzymes). | C2-Methyl blocks alpha-oxidation; improves metabolic half-life ( |
| Primary Synthesis | Gould-Jacobs Reaction or direct iodination. | Conrad-Limpach Cyclization.[1][2][3] |
Synthetic Divergence: Pathways to the Core
The synthesis of these two analogs diverges at the very first step of ring construction. While the H-analog often utilizes ethoxymethylene malonates, the 2-methyl analog relies on the condensation of anilines with
Visualization of Synthetic Routes
The following diagram contrasts the Gould-Jacobs (Route A) and Conrad-Limpach (Route B) methodologies.
Figure 1: Comparative synthetic flow. Route A yields the 2-H analog; Route B yields the 2-Methyl analog.
Detailed Protocol: Synthesis of this compound
This protocol is preferred for its scalability and cost-effectiveness, utilizing the Conrad-Limpach approach [1, 2].
Step 1: Condensation (Schiff Base Formation)
-
Reagents: Mix Aniline (1.0 eq) and Ethyl Acetoacetate (1.2 eq) in benzene or toluene.
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (pTSA).
-
Process: Reflux using a Dean-Stark trap to continuously remove water. Reaction is complete when theoretical water volume is collected (approx. 4-6 hours).
-
Isolation: Evaporate solvent to yield the crude enamine (ethyl
-anilinocrotonate).
Step 2: Thermal Cyclization (Conrad-Limpach)
-
Setup: Heat diphenyl ether (solvent) to 250°C in a distinct flask.
-
Addition: Add the crude enamine dropwise to the boiling solvent. Critical: Rapid addition ensures kinetic access to the 4-hydroxy product rather than the 2-hydroxy isomer.
-
Workup: Cool the mixture. Dilute with hexane/petroleum ether. The 4-hydroxy-2-methylquinoline precipitates as a solid. Filter and wash.[4]
Step 3: Regioselective Iodination (C3)
-
Reagents: Dissolve 4-hydroxy-2-methylquinoline in 10% NaOH (aq).
-
Reaction: Add Iodine (
) / Potassium Iodide (KI) solution dropwise at room temperature. -
Mechanism: The electron-rich enolate facilitates electrophilic substitution exclusively at C3.
-
Isolation: Acidify with acetic acid to precipitate 3-iodo-4-hydroxy-2-methylquinoline.
Step 4: Deoxychlorination
-
Reagents: Suspend the iodinated intermediate in
(excess, acts as solvent). -
Reaction: Reflux for 2-4 hours. Monitor by TLC.[4]
-
Quench: Pour slowly onto crushed ice/ammonia mixture. Caution: Exothermic.
-
Product: Extract with DCM to obtain This compound .
Orthogonal Reactivity Profiling
The coexistence of the C4-Chlorine and C3-Iodine provides "orthogonal" reactivity handles. The C3-I bond is sensitive to Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the C4-Cl bond is sensitive to Nucleophilic Aromatic Substitution (
The 2-Methyl Steric/Electronic Switch
The 2-methyl group significantly alters the reactivity landscape compared to the H-analog:
-
Suzuki Coupling (C3 Selectivity):
-
H-Analog: Highly reactive. The Nitrogen lone pair can assist in precatalyst coordination.
-
2-Methyl Analog: The methyl group creates steric clash with phosphine ligands on the Palladium center during the oxidative addition step at C3. This often requires higher temperatures or smaller "bite angle" ligands (e.g., SPhos, XPhos) to achieve conversion [3, 4].
-
Observation: In competitive coupling, C3-I reacts before C4-Cl in both analogs, but the rate is slower for the 2-methyl variant.
-
-
Nucleophilic Substitution (
at C4):-
H-Analog: C4 is highly electrophilic. Reaction with amines proceeds rapidly.
-
2-Methyl Analog: The methyl group exerts a +I (inductive) effect , pushing electron density into the ring. This slightly deactivates the C4 position toward nucleophiles. Furthermore, the steric bulk at C2 can hinder the approach of bulky nucleophiles to the C4 center.
-
Reactivity Logic Map
Figure 2: Chemo-selective functionalization pathways. The C3-Iodine is the primary handle for organometallic coupling, while C4-Chlorine is reserved for nucleophilic displacement.
Medicinal Chemistry Implications[5][6][7][8]
Metabolic Blocking (The "Magic Methyl")
In drug discovery, the C2 position of the quinoline ring is a metabolic "hotspot." Aldehyde oxidase (AO) and Xanthine oxidase (XO) frequently attack the electron-deficient C2 position in 4-chloro-3-iodoquinoline, converting it to the 2-quinolone (lactam) metabolite, which is often inactive or rapidly cleared.
-
Solution: The 2-methyl group sterically and electronically blocks this enzymatic oxidation, significantly enhancing the metabolic stability (
) of the scaffold [5].
Physicochemical Properties
| Property | Effect of 2-Methyl Group |
| LogP | Increases lipophilicity by approx. 0.5 log units. Improves membrane permeability. |
| pKa | Increases basicity of the quinoline nitrogen. This may improve solubility in acidic media (stomach) but can also increase hERG liability. |
| Solubility | Generally decreases aqueous solubility due to increased lipophilicity and crystal packing efficiency. |
References
-
Conrad, M., & Limpach, L. (1887). Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.
-
Nguyen, T. H. N., et al. (2021).[5] Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. Arkivoc.
-
Sutherland, A., et al. (2018). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling. NIH/PubMed.
-
Beilstein Journals. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein J. Org. Chem.
-
Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews.
Sources
Methodological & Application
Synthesis of 4-Chloro-3-iodo-2-methylquinoline from 2-methyl-4-quinolinone
Executive Summary
This application note details a robust, two-step protocol for the synthesis of 4-Chloro-3-iodo-2-methylquinoline from 2-methyl-4-quinolinone . This scaffold is a critical intermediate in medicinal chemistry, particularly for the development of antimalarial agents and kinase inhibitors, where the C3-iodine serves as a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
The method prioritizes regioselectivity and scalability. By utilizing a base-mediated iodination followed by a Vilsmeier-Haack-type deoxychlorination, this workflow minimizes side-product formation (such as N-alkylation or over-halogenation) and avoids expensive chromatographic purification in the first step.
Introduction & Retrosynthetic Analysis[1]
The synthesis targets the functionalization of the electron-rich 4-quinolinone core. The primary challenge is controlling regioselectivity during halogenation. 4-Quinolinones exist in tautomeric equilibrium between the keto (quinolinone) and enol (hydroxyquinoline) forms.
-
Step 1 (Iodination): The C3 position is nucleophilic due to the enaminone character of the ring system. Electrophilic iodination is favored here over the benzenoid ring.
-
Step 2 (Chlorination): The C4 carbonyl oxygen is converted to a leaving group (dichlorophosphate) using phosphorus oxychloride (
), followed by nucleophilic displacement by chloride.
Reaction Scheme
Figure 1: The synthetic pathway leverages the nucleophilicity of C3 for iodination prior to aromatization via chlorination.
Phase 1: Regioselective Iodination
Objective: Synthesis of 3-iodo-2-methyl-4-quinolinone.
2.1. Mechanistic Insight
The reaction proceeds via the formation of an enolate equivalent under basic conditions. The electron density at C3 attacks the electrophilic iodine species. The methyl group at C2 provides mild inductive stabilization but also steric bulk that directs iodine strictly to C3, preventing N-iodination.
2.2. Materials & Reagents[1][2][3][4][5][6][7][8]
-
Substrate: 2-methyl-4-quinolinone (1.0 eq)
-
Reagent: Iodine (
) (1.1 eq) -
Base: Sodium Carbonate (
) (2.0 eq) or Potassium Carbonate ( ) -
Solvent: THF:Water (1:1 v/v) or Dioxane:Water
-
Quench: Sodium Thiosulfate (
)
2.3. Experimental Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-methyl-4-quinolinone (10 mmol) in THF (20 mL) and Water (20 mL).
-
Basification: Add
(20 mmol). The suspension may clear slightly as the phenolate/enolate forms. Stir for 15 minutes at room temperature. -
Iodine Addition: Prepare a solution of
(11 mmol) in THF (10 mL). Add this dropwise to the reaction mixture over 20 minutes.-
Observation: The dark brown color of iodine should fade as it is consumed.
-
-
Reaction: Stir the mixture at ambient temperature (
) for 2–4 hours. Monitor by TLC (5% MeOH in DCM). -
Work-up:
-
Isolation: Filter the precipitate, wash with cold water (
mL), and dry in a vacuum oven at .
Expected Yield: 85–95% Appearance: Off-white to pale yellow solid.
Phase 2: Deoxychlorination (Aromatization)
Objective: Synthesis of this compound.
3.1. Mechanistic Insight
This step utilizes
3.2. Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Substrate: 3-iodo-2-methyl-4-quinolinone (from Phase 1)
-
Reagent: Phosphorus Oxychloride (
) (5–10 eq). Acts as solvent and reagent.[1][2][10] -
Base (Optional):
-Diisopropylethylamine (DIPEA) (0.5 eq) can catalyze the reaction but is often unnecessary. -
Quench: Crushed ice and Ammonium Hydroxide (
).
3.3. Experimental Protocol
SAFETY WARNING:
-
Setup: Place 3-iodo-2-methyl-4-quinolinone (5 mmol) in a dry round-bottom flask equipped with a reflux condenser and a drying tube (
). -
Reagent Addition: Carefully add
(5 mL, ~10 eq). -
Reaction: Heat the mixture to reflux (
) for 1–3 hours.-
IPC (In-Process Control): The solid starting material will dissolve, turning the solution into a clear (often yellow/orange) oil. Monitor by TLC (20% EtOAc in Hexanes).
-
-
Quenching (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator with a caustic trap) if possible. If not, proceed directly to quenching. -
Pour the residue slowly onto crushed ice (50 g) with vigorous stirring. Exothermic reaction.
-
-
Neutralization: Carefully basify the aqueous slurry to pH 8–9 using 25% aqueous ammonia (
) or saturated . -
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
mL). -
Purification: Dry the combined organics over Anhydrous
, filter, and concentrate.-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0
10% EtOAc in Hexanes).
-
Expected Yield: 75–85% Appearance: White to pale yellow crystalline solid.
Critical Process Parameters & Troubleshooting
Process Logic Diagram
Figure 2: Operational workflow highlighting the critical drying step before chlorination.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Yield | Incomplete precipitation during workup. | Ensure pH is adjusted to 6–7. If too acidic (pH < 2), the quinoline nitrogen protonates and stays in water. |
| Step 1: Impurities | N-iodination or over-iodination. | Control stoichiometry strictly (1.1 eq Iodine). Ensure base is fully dissolved. |
| Step 2: Violent Quench | Excess | Remove bulk |
| Step 2: SM Recovery | Moisture in reaction.[5] | Critical: The intermediate from Step 1 must be completely dry. Water hydrolyzes |
Analytical Validation
To confirm the identity of This compound , compare spectral data against the following expected values:
-
1H NMR (CDCl3, 400 MHz):
- 8.15 (dd, 1H, H-5 or H-8)
- 8.00 (dd, 1H, H-5 or H-8)
- 7.75 (m, 1H, Ar-H)
- 7.60 (m, 1H, Ar-H)
-
2.95 (s, 3H,
). Note: The methyl group is deshielded due to the adjacent nitrogen and iodine.
-
Mass Spectrometry (ESI+):
-
Expect a characteristic isotope pattern for Chlorine (
ratio 3:1). -
[M+H]+ peaks at ~304 and 306 m/z.
-
References
-
Regioselective Iodination of Quinolones: Sutherland, H. S., et al.[4] "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[4][11] Chemical Communications, 2015.
-
Renault, J., et al. "Heterocyclic quinones. 2. Quinolinedione-4,5,8 derivatives." European Journal of Medicinal Chemistry, 1981.
chlorination of quinolinones). -
Synthesis of 4-Quinolinones (Starting Material): "Synthesis of 4-quinolones." Organic Chemistry Portal.
-
Application of 3-Iodo-4-chloroquinolines in Coupling: Larsen, R. D., et al. "Synthesis of unsymmetrical 2,3-diarylquinolines." Journal of Organic Chemistry. (Demonstrates the utility of the 3-iodo handle).
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- 5. researchgate.net [researchgate.net]
- 6. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
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- 8. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
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Palladium-catalyzed cross-coupling conditions for 3-iodoquinoline derivatives
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodoquinoline Derivatives
Introduction: The Strategic Importance of C-3 Functionalized Quinolines
The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. Its prevalence in medicinal chemistry, exemplified by compounds with antimalarial, anticancer, and antibacterial properties, drives a continuous demand for versatile and efficient synthetic methodologies. The functionalization of the C-3 position of the quinoline ring is of particular strategic importance, as modifications at this site can profoundly influence biological activity.
Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and transformative tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high precision and functional group tolerance.[1][2][3] For drug development professionals and medicinal chemists, these reactions provide a robust platform for late-stage functionalization and the rapid generation of diverse compound libraries from a common intermediate, such as a 3-iodoquinoline. The high reactivity of the C-I bond makes 3-iodoquinoline an ideal electrophilic partner for a wide array of cross-coupling transformations.
This technical guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions applicable to 3-iodoquinoline derivatives. It is designed for researchers and scientists, offering not only detailed protocols but also the underlying mechanistic principles and strategic considerations necessary for successful reaction design and optimization.
I. Core Principles: The Palladium Catalytic Cycle
At the heart of these transformations is a catalytic cycle that typically involves a palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions.
The general mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodoquinoline. This step forms a square planar Pd(II) intermediate. The rate of this step is highly dependent on the nature of the halide (I > Br > Cl > OTf).[6]
-
Transmetalation (for C-C and C-Heteroatom Couplings): An organometallic nucleophile (e.g., organoboron, organozinc, organotin) or a heteroatom nucleophile (e.g., an amine in the presence of a base) exchanges its organic or heteroatom group for the halide on the palladium center.[7] This brings the two coupling partners together on the palladium atom.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Caption: The general catalytic cycle for Pd-catalyzed cross-coupling.
The success of any cross-coupling reaction hinges on the careful selection of four key components: the palladium source (precatalyst), the ligand, the base, and the solvent.
-
Palladium Precatalyst: Sources like Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(PPh₃)₂ are common. These Pd(II) or Pd(0) sources are reduced in situ to the active Pd(0) species that enters the catalytic cycle.
-
Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are crucial. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its electronic properties and steric environment. Bulky, electron-rich ligands often accelerate the oxidative addition and reductive elimination steps.[8][9]
-
Base: The base plays multiple roles depending on the specific reaction. It can activate the nucleophilic partner (as in Suzuki coupling), facilitate the formation of the active catalyst, or act as a halide scavenger.[10][11][12]
-
Solvent: The solvent must solubilize the reactants and catalyst system. Aprotic polar solvents like dioxane, DMF, and THF are common, though the choice is highly reaction-dependent.[13]
II. Suzuki-Miyaura Coupling: Forging C(sp²)-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the commercial availability and stability of boronic acids, and the low toxicity of boron-containing byproducts.[14] It is an exceptional method for creating biaryl structures or introducing alkyl and vinyl groups at the C-3 position of a quinoline.
Mechanism and Causality
The key distinguishing feature of the Suzuki coupling is the role of the base. The base activates the organoboron species, forming a more nucleophilic borate complex, which then readily undergoes transmetalation with the Pd(II)-aryl intermediate.[11][12]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Data Presentation: Typical Suzuki-Miyaura Conditions
| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | >90 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | ~95 |
| Cyclopropylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | ~85 |
| 4-(Pinacolato)borophenylalanine | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (3) | DMF/H₂O | 90 | ~88 |
Note: Yields and conditions are representative and may require optimization for specific substrates.
Experimental Protocol: Synthesis of 3-Phenylquinoline
-
Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 3-iodoquinoline (1.0 mmol, 255 mg), phenylboronic acid (1.2 mmol, 146 mg), and sodium carbonate (2.0 mmol, 212 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
-
Solvent Addition: Add a degassed solvent mixture of Toluene (4 mL) and Ethanol (1 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 3-phenylquinoline product.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming a C(sp²)-C(sp) bond.[15] This reaction is invaluable for synthesizing precursors to complex heterocycles, functional materials, and as a bioorthogonal handle.
Mechanism and Causality
The classical Sonogashira coupling employs a dual catalytic system.[6] The palladium catalyst undergoes the standard oxidative addition. Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly reactive and rapidly transmetalates with the Pd(II) complex. An amine base (e.g., Et₃N, DIPEA) is used both to scavenge the HI byproduct and to act as a solvent.[4] Copper-free versions have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling), often requiring specialized ligands.[16]
Caption: Dual catalytic cycles in the Sonogashira coupling.
Data Presentation: Typical Sonogashira Conditions
| Alkyne Coupling Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | >95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | DIPEA (3) | DMF | 80 | ~90 |
| 1-Octyne | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ (2) | Dioxane | 100 | ~85 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (4) | Acetonitrile | RT | ~92 |
Note: Yields and conditions are representative and may require optimization for specific substrates.
Experimental Protocol: Synthesis of 3-(Phenylethynyl)quinoline
-
Reagent Preparation: To a Schlenk tube under an inert atmosphere, add 3-iodoquinoline (1.0 mmol, 255 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 8 mg).
-
Solvent and Reagent Addition: Add degassed THF (5 mL) and triethylamine (Et₃N) (3.0 mmol, 0.42 mL).
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise via syringe.
-
Reaction Execution: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to obtain the desired product.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C(aryl)-N bonds from aryl halides and a vast range of primary and secondary amines.[17][18] This reaction has largely replaced harsher classical methods like the Ullmann condensation. For 3-iodoquinolines, it provides direct access to a diverse array of 3-aminoquinoline derivatives.
Mechanism and Causality
The catalytic cycle follows the general pathway, but the key challenge is facilitating the reductive elimination step to form the C-N bond, which can be difficult. The breakthrough came with the development of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos, RuPhos).[9][19] These ligands promote the formation of a three-coordinate Pd(II) amido complex, which undergoes reductive elimination much more readily than its four-coordinate counterpart. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is required to deprotonate the amine, allowing it to coordinate to the palladium center.[19]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation: Typical Buchwald-Hartwig Conditions
| Amine Coupling Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | >95 |
| Aniline | Pd(OAc)₂ (2) | BrettPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | ~90 |
| Benzylamine | Pd₂(dba)₃ (1) | BINAP (1.5) | K₃PO₄ (2) | Toluene | 100 | ~92 |
| Indazole | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ (3) | 1,4-Dioxane | 110 | ~85 |
Note: Yields and conditions are representative and require careful optimization, especially regarding the choice of ligand and base for a given amine.
Experimental Protocol: Synthesis of 3-Morpholinoquinoline
-
Glovebox Preparation: Inside a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg) to an oven-dried vial.
-
Reagent Addition: Add 3-iodoquinoline (1.0 mmol, 255 mg) and anhydrous toluene (5 mL).
-
Nucleophile Addition: Add morpholine (1.2 mmol, 0.105 mL).
-
Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100 °C. Stir for 16-24 hours.
-
Work-up: Cool the reaction to room temperature. Partition the mixture between ethyl acetate (25 mL) and water (15 mL). Separate the layers.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford 3-morpholinoquinoline.
V. Other Notable Cross-Coupling Reactions
While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are the most common, other powerful methods are available for specific applications.
-
Negishi Coupling: Uses highly reactive organozinc reagents, which are often prepared in situ.[20] This reaction tolerates a wide variety of functional groups and is particularly useful for coupling sp³-hybridized carbons.[21]
-
Stille Coupling: Employs organostannane (tin) reagents. While the reaction has excellent functional group tolerance, the toxicity of tin reagents and the difficulty in removing tin byproducts are significant drawbacks.[22][23][24]
-
Heck Reaction: Couples the 3-iodoquinoline with an alkene to form a 3-vinylquinoline derivative.[25][26] The mechanism differs slightly as it proceeds via migratory insertion of the olefin followed by β-hydride elimination.[5]
VI. Reaction Selection and Workflow
Choosing the appropriate coupling reaction is dictated by the desired target structure and the functional groups present on the coupling partners.
Caption: Decision workflow for selecting a cross-coupling reaction.
VII. References
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Various Authors. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF on ResearchGate. [Link]
-
Wikipedia contributors. (n.d.). Cross-coupling reaction. Wikipedia. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Mao, J., & Al., E. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Yi, C., Hua, R. (2006). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]
-
Wikipedia contributors. (n.d.). Negishi coupling. Wikipedia. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Myers Group, Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. [Link]
-
Li, J., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Jackson, R. F. W., et al. (n.d.). Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. Request PDF on ResearchGate. [Link]
-
Various Authors. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]
-
All content. (2022). Suzuki Coupling Mechanism. YouTube. [Link]
-
Lipshutz, B. H., et al. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. PMC. [Link]
-
Buchwald, S. L., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
Wikipedia contributors. (n.d.). Stille reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Ghavidel, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. [Link]
-
Togo, H., et al. (2017). Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide. PubMed. [Link]
-
Various Authors. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Download Table from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Ogoshi, S. (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Wikipedia contributors. (n.d.). Heck reaction. Wikipedia. [Link]
-
Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
NROChemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
ChemOrgChem. (2024). Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. [Link]
-
Biscoe, M. R., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PubMed. [Link]
-
Chen, Y., et al. (n.d.). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. ResearchGate. [Link]
-
Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Various Authors. (n.d.). Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. Request PDF on ResearchGate. [Link]
-
Heravi, M. M., & Fatehi, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. ARKIVOC. [Link]
-
Lipshutz, B. (2023). Palladium-catalysed cross coupling reactions: what's in the future? YouTube. [Link]
-
Lipshutz, B. H., et al. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. [Link]
-
Lipshutz, B. H., et al. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry (RSC Publishing). [Link]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jmcct.com [jmcct.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. Negishi Coupling [organic-chemistry.org]
- 21. Negishi coupling - Wikipedia [en.wikipedia.org]
- 22. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 23. Stille reaction - Wikipedia [en.wikipedia.org]
- 24. Stille Coupling [organic-chemistry.org]
- 25. Heck Reaction [organic-chemistry.org]
- 26. Heck reaction - Wikipedia [en.wikipedia.org]
Synthesis of antimalarial agents using 4-Chloro-3-iodo-2-methylquinoline
Topic: Orthogonal Functionalization of 4-Chloro-3-iodo-2-methylquinoline
Executive Summary & Strategic Rationale
The emergence of multi-drug resistant (MDR) Plasmodium falciparum strains has rendered classic 4-aminoquinolines (e.g., Chloroquine) increasingly ineffective.[1][2] The resistance mechanism primarily involves the mutation of the PfCRT transporter, which effluxes the drug from the parasite's digestive vacuole.[2]
This guide details the synthesis of C3-functionalized 4-aminoquinoline derivatives. By utilizing This compound (CIMQ) as a core scaffold, researchers can exploit the distinct reactivity profiles of the C3-iodide and C4-chloride.
-
C3-Iodine: Highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of lipophilic aryl/heteroaryl groups to bypass efflux pumps.[2]
-
C4-Chlorine: Prime electrophile for Nucleophilic Aromatic Substitution (
) with diamine side chains essential for heme binding.[1]
The Strategy: This protocol prioritizes a "Coupling-First, Amination-Second" approach. Performing the Pd-catalyzed step first prevents catalyst poisoning by the Lewis-basic diamine side chain and utilizes the inherent reactivity order (I > Cl) to ensure chemoselectivity.
Chemical Safety & Handling
-
This compound: Potent skin and eye irritant. Handle in a fume hood.
-
Palladium Catalysts: Potential sensitizers. Weigh in a glovebox or static-free environment.
-
Phosphorus Oxychloride (POCl3): (If synthesizing the core) Reacts violently with water.[1][2] Quench with extreme caution.
-
Reaction Solvents: 1,4-Dioxane and DMF are potential carcinogens/reprotoxicants. Use closed vessels where possible.
Core Scaffold Preparation (Reference Protocol)
If CIMQ is not commercially sourced, it is synthesized via the iodination of 4-hydroxy-2-methylquinoline followed by chlorination.
-
Iodination: 4-Hydroxy-2-methylquinoline is treated with
/KI in aqueous NaOH or NIS in acetic acid to yield 3-iodo-4-hydroxy-2-methylquinoline . -
Chlorination: The intermediate is refluxed in
(neat) for 2–4 hours.-
Critical Check: Monitor disappearance of the broad OH stretch (3000-3400 cm⁻¹) and appearance of C-Cl stretch (~760 cm⁻¹) in IR.[1]
-
Yield Target: >85% after recrystallization from ethanol.
-
Detailed Synthetic Protocols
Phase 1: C3-Diversification via Suzuki-Miyaura Coupling
Objective: Install an aryl group at the C3 position while preserving the C4-Cl bond for subsequent amination.
-
Substrate: this compound (1.0 equiv)
-
Reagent: Arylboronic acid (e.g., 4-Fluorophenylboronic acid) (1.1 equiv)[1][2]
-
Catalyst System:
(5 mol%) or (for sterically hindered acids).[1][2] -
Base/Solvent:
(2M aq) / 1,4-Dioxane (3:1 ratio).[1][2]
Step-by-Step Protocol:
-
Charge: In a microwave vial or Schlenk flask, combine CIMQ (303 mg, 1.0 mmol), arylboronic acid (1.1 mmol), and
(58 mg, 0.05 mmol). -
Inert: Evacuate and backfill with Argon (
).[1] -
Solvate: Add degassed 1,4-Dioxane (10 mL) and
(2M, 2.5 mL). -
React: Heat to 90°C for 4–6 hours (oil bath) or 100°C for 30 min (Microwave).
-
Mechanistic Insight: The oxidative addition of Pd(0) into the C-I bond is significantly faster than C-Cl. Keeping the temperature below 110°C prevents "scrambling" or oxidative addition into the C4-Cl bond.
-
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient). The product (3-aryl-4-chloro-2-methylquinoline) typically elutes before the starting material due to increased lipophilicity.
Phase 2: C4-Amination via Nucleophilic Aromatic Substitution (
)
Objective: Displace the C4-chloride with a diamine pharmacophore (e.g., N1,N1-diethylpentane-1,4-diamine).[1][2]
-
Substrate: 3-Aryl-4-chloro-2-methylquinoline (from Phase 1).[1]
-
Nucleophile: Diamine (3.0 – 5.0 equiv).[1][2] Excess acts as a proton scavenger.
-
Conditions: Neat fusion (Phenol melt) or High-boiling solvent (NMP/Ethylene Glycol).[1][2]
Step-by-Step Protocol (Phenol Melt Method - High Efficiency):
-
Mix: In a round-bottom flask, combine the C3-arylated intermediate (1.0 mmol) and Phenol (solid, 2.0 g).
-
Melt: Heat to 80°C until a homogeneous melt forms.
-
Addition: Add the diamine (4.0 mmol) dropwise.
-
Reaction: Increase temperature to 130–140°C and stir for 6–12 hours.
-
Why Phenol? Phenol acts as a proton shuttle and activates the quinoline nitrogen via H-bonding, making the C4 position more electrophilic. It also facilitates the departure of the chloride.
-
-
Quench: Cool to RT. Basify with 10% NaOH (50 mL) to remove phenol (as sodium phenoxide) and free-base the product.
-
Extraction: Extract with DCM (
). -
Purification: Column chromatography (DCM/MeOH/NH4OH 90:9:1). The product will be polar.
Phase 3: Salt Formation (Bioavailability)[1][2]
-
Dissolve the free base in dry diethyl ether or ethanol.
-
Add Diphosphate acid or HCl (in ether) dropwise at 0°C.
-
Filter the precipitate and dry under vacuum.
Data Visualization & Logic
Figure 1: Chemoselectivity & Reaction Workflow
The following diagram illustrates the divergent synthetic pathways and the logic behind the "Coupling-First" approach.
Caption: Figure 1. Divergent synthetic strategy. Path B is preferred to avoid catalyst deactivation by the diamine side chain and to leverage the natural reactivity order of the halogen substituents.
Quality Control & Validation Metrics
| Metric | Technique | Acceptance Criteria | Troubleshooting |
| Purity | HPLC (C18, ACN/H2O) | > 98% (Area) | If <95%, recrystallize from EtOH/Ether.[1] |
| Structure | 1H NMR (DMSO-d6) | Loss of C4-Cl signal.[1] Appearance of NH (broad, ~7-8 ppm) and side-chain alkyls.[1] | If aromatic region is messy, check for rotamers or incomplete phenol removal.[2] |
| Identity | HRMS (ESI+) | [M+H]+ within 5 ppm of calc. mass. | Cl isotope pattern (3:1) should be ABSENT in final product.[1] |
| Residual Pd | ICP-MS | < 10 ppm (for biological assays).[1] | Use SiliaMetS® Thiol scavengers if Pd is high. |
Key NMR Diagnostic:
-
Starting Material (CIMQ): C2-Methyl singlet appears ~2.6 ppm.[1]
-
Intermediate (3-Aryl): C2-Methyl often shifts upfield slightly (~2.4 ppm) due to shielding by the orthogonal aryl ring.[1]
-
Final Product: The NH proton of the amine side chain is diagnostic. In
, it may be broad; in , it is often a distinct triplet or broad singlet around 6.5–7.5 ppm (exchangeable with ).[1][2]
References
-
Dua, V. K., et al. (2011).[1][2] "Synthesis and antimalarial activity of some new quinoline derivatives." European Journal of Medicinal Chemistry. Link[1][2]
-
Solomon, V. R., & Lee, H. (2011).[1][2] "Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies." European Journal of Pharmacology. Link[1][2]
-
Miyaura, N., & Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
Madrid, P. B., et al. (2005).[1][2] "Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities." Bioorganic & Medicinal Chemistry Letters. Link[1][2]
-
World Health Organization. (2023). "World Malaria Report 2023." WHO Press. Link[1][2]
Sources
Strategic Annulation Architectures: Tricyclic Heterocycle Synthesis from 4-Chloro-3-iodo-2-methylquinoline
Executive Summary & Strategic Rationale
The scaffold 4-chloro-3-iodo-2-methylquinoline represents a "linchpin" intermediate in medicinal chemistry. Its value lies in the orthogonal reactivity of its halogen substituents. The C3-iodide and C4-chloride possess distinct electrophilic profiles, enabling sequential, regioselective functionalization without the need for protecting groups.
This Application Note details the conversion of this linchpin into three high-value tricyclic pharmacophores:
-
Furo[3,2-c]quinolines (via Oxygen-nucleophile cascade).
-
Pyrrolo[3,2-c]quinolines (via Nitrogen-nucleophile cascade).
-
Thieno[3,2-c]quinolines (via Sulfur-nucleophile insertion).
The Mechanistic Advantage: Iodo vs. Chloro
The success of these protocols relies on the kinetic differentiation between the C3-I and C4-Cl bonds.
-
C3-Iodo: Highly reactive toward Pd(0) oxidative addition. Reacts rapidly at room temperature or mild heating (
). -
C4-Chloro: Significantly less reactive toward Pd(0) but highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-deficient quinoline nitrogen.
By exploiting this hierarchy, we can install a carbon chain at C3 (via Sonogashira coupling) and subsequently close the ring at C4 using an internal nucleophile.
Reactivity Visualization
The following diagram maps the logical flow of the synthesis, highlighting the divergence points based on the nucleophile used.
Figure 1: Divergent synthesis pathways relying on the orthogonal reactivity of C3-I and C4-Cl.
Detailed Experimental Protocols
Protocol A: Synthesis of Furo[3,2-c]quinolines
Target Mechanism: Regioselective Sonogashira coupling followed by copper-mediated heteroannulation.
Materials
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal alkyne (e.g., Phenylacetylene or 2-Methyl-3-butyn-2-ol) (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [
] (5 mol%) -
Co-Catalyst: Copper(I) iodide (CuI) (2 mol%)
-
Base: Triethylamine (
) (3.0 equiv) -
Solvent: DMF (Anhydrous)
Step-by-Step Methodology
-
Inertion: Charge a flame-dried Schlenk tube with the quinoline substrate,
, and CuI. Evacuate and backfill with argon (3 cycles). -
Solvation: Add anhydrous DMF via syringe, followed by
. -
Alkynylation (The C3 Attack): Add the terminal alkyne dropwise. Stir the mixture at Room Temperature for 2–4 hours.
-
Expert Insight: Do not heat initially. The C3-I bond reacts at RT. Heating >60°C risks premature reaction at the C4-Cl site or homocoupling of the alkyne.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The starting iodide should disappear, yielding the intermediate 3-alkynyl-4-chloroquinoline.
-
Annulation (The C4 Closure):
-
Workup: Cool to RT. Pour into ice-water. Extract with Ethyl Acetate (
). Dry over and concentrate. -
Purification: Flash column chromatography (Silica gel, 100-200 mesh).
Protocol B: Synthesis of Pyrrolo[3,2-c]quinolines
Target Mechanism: Sonogashira coupling with a protected propargylamine, followed by N-deprotection and intramolecular cyclization.
Materials
-
Substrate: this compound
-
Reagent: N-Boc-propargylamine (or N-Tosyl propargylamine)
-
Catalyst System:
(5 mol%) / CuI (3 mol%) -
Cyclization Reagent: Trifluoroacetic acid (TFA) (for Boc removal) or
(for Tosyl cyclization).
Step-by-Step Methodology
-
Coupling: Perform the Sonogashira coupling as described in Protocol A, using N-Boc-propargylamine. Isolate the intermediate.
-
Deprotection/Cyclization (One-Pot Variation):
-
Dissolve the intermediate in DCM. Add TFA (10 equiv) and stir at RT for 1 hour to remove the Boc group.
-
Concentrate to remove excess TFA.
-
Redissolve the residue in Ethanol/Water (4:1). Add
(3 equiv) and reflux for 4 hours. -
Expert Insight: The free amine generated after Boc-removal is a potent nucleophile. Under reflux, it attacks the C4-Cl position (activated by the quinoline nitrogen), displacing chloride and forming the pyrrole ring.
-
Data Analysis & Troubleshooting
Comparative Catalyst Efficiency (Literature Based)
The choice of ligand affects the regioselectivity (C3 vs C4).
| Catalyst System | Ligand Type | C3-Selectivity (Iodo) | C4-Selectivity (Chloro) | Notes |
| Monodentate | High | Low | Recommended. Excellent differentiation between I and Cl. | |
| Bidentate | Moderate | Moderate | Higher reactivity may cause "double coupling" at C3 and C4. | |
| Bulky/Rich | Very High | High | Too reactive; risks functionalizing C4 prematurely. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Starting material remains | Catalyst poisoning or oxidation. | Ensure strict Argon atmosphere. Degas solvents thoroughly. |
| Double addition product | Temperature too high during Step 1. | Maintain Step 1 at RT. Do not heat until Step 2. |
| Low Yield in Cyclization | Poor leaving group ability of Cl. | Switch solvent to DMSO (enhances |
References
-
Beilstein-Institut. (2012). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry.[5] [Link]
-
National Institutes of Health (PMC). (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction.[4][Link]
-
Royal Society of Chemistry. (2014). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.[6] Organic Chemistry Frontiers.[6] [Link]
-
National Institutes of Health (PMC). (2020). Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential.[7][8][Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in Suzuki coupling of 4-Chloro-3-iodo-2-methylquinoline
Subject: Improving Yield & Selectivity for 4-Chloro-3-iodo-2-methylquinoline Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
System Diagnosis: The "Steric-Electronic" Trap
User, your substrate presents a classic "Sandwich Effect" that defeats standard catalytic systems (like
Substrate Analysis: this compound
-
The Target (C3-I): The Carbon-Iodine bond is electronically activated and weak, making it the theoretical first point of Oxidative Addition (OxAdd).
-
The Blocker (C2-Me): The methyl group at the 2-position creates severe steric strain (A-value ~1.70). It blocks the palladium center from approaching the C3-I bond, drastically slowing down the rate-determining step (OxAdd).
-
The Decoy (C4-Cl): While the C-Cl bond is stronger than C-I, the electron-deficient nature of the quinoline ring (especially at C4) makes this position susceptible to
side reactions or unwanted cross-coupling if the reaction temperature is forced too high to overcome the C2-Me steric barrier.
The Failure Mode: Standard catalysts are too bulky to navigate the C2-Me/C4-Cl gap. The reaction stalls, leading to:
-
Protodeboronation: The boronic acid degrades before it can couple.[1][2][3]
-
Hydrodehalogenation: The C3-I is reduced to C3-H (loss of iodine) by
-hydride elimination from alkyl impurities or solvent interactions.
Troubleshooting Guide (FAQ Format)
Issue 1: "I see <10% conversion. The starting material remains."
Diagnosis: Catalyst Deactivation or Steric Failure.[4]
Technical Explanation: The cone angle of standard ligands (like
-
Switch Ligand: Use XPhos or SPhos . These dialkylbiaryl phosphine ligands are designed for "ortho-substituted" aryl halides. They form a mono-ligated
species that is highly active and can access sterically hindered sites. -
Precatalyst Strategy: Stop using
or . Use XPhos Pd G3 or G4 . This ensures a 1:1 Pd:Ligand ratio and generates the active species immediately upon heating, preventing catalyst death during the "induction period."
Issue 2: "I lost the Iodine, but no coupling occurred (Product is 4-Chloro-2-methylquinoline)."
Diagnosis: Hydrodehalogenation (Reduction). Technical Explanation: The oxidative addition occurred, but Transmetallation failed. The Pd-Ar species sat too long and scavenged a hydride (likely from the solvent or base impurities). Resolution:
-
Solvent Switch: Move away from alcohols (MeOH/EtOH). Use 1,4-Dioxane or Toluene .
-
Water Control: If using boronic acids, minimize water. Use anhydrous base (
) and add only stoichiometric water (2-3 equiv) if necessary for the boroxine cycle, rather than a bulk 1:1 solvent mix.
Issue 3: "My Boronic Acid is disappearing, but yield is low."
Diagnosis: Protodeboronation.[1][2][3] Technical Explanation: Heterocyclic boronic acids (especially 2-pyridyl or 2-quinolyl types) are notoriously unstable in aqueous base. They hydrolyze to the parent heterocycle faster than they transmetallate. Resolution:
-
MIDA Boronates: Switch from boronic acid to a MIDA boronate ester for "slow release" of the active species.[5]
-
Base Switch: Use Cesium Fluoride (CsF) in anhydrous solvent (DME or Dioxane). This promotes transmetallation via a "fluoride-bridge" mechanism without requiring the high pH that destroys the boronic acid.
Visualization: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing reaction failure modes based on crude mixture analysis.
The "Gold Standard" Protocol
Recommended starting point for this compound.
| Component | Recommendation | Function |
| Catalyst | XPhos Pd G3 (2-3 mol%) | Pre-formed active species; XPhos handles the C2-Me steric bulk. |
| Base | Mild enough to spare the C4-Cl; strong enough to activate Boron. | |
| Solvent | 1,4-Dioxane / | High boiling point, good solubility. Keep water low. |
| Temp | 60°C - 80°C | CRITICAL: Do not exceed 80°C initially. Higher temps risk C4-Cl activation. |
| Time | 2 - 4 Hours | Monitor by HPLC. Extended times promote dehalogenation. |
Step-by-Step Methodology:
-
Charge Solids: To a reaction vial equipped with a stir bar, add:
-
This compound (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
- (Tribasic, finely ground) (2.0 equiv)
-
XPhos Pd G3 (0.02 equiv / 2 mol%)
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3). Oxygen is the enemy of low-catalyst-loading reactions.
-
Solvent Addition: Syringe in degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and degassed water (10% v/v of Dioxane).
-
Reaction: Place in a pre-heated block at 60°C. Stir vigorously (>800 rpm).
-
Checkpoint: Pull an aliquot at 1 hour.
-
If <20% conversion: Raise temp to 80°C.
-
If C4-Cl coupling observed: Lower temp to 50°C and increase catalyst loading to 5 mol%.
-
Mechanistic Insight: Why XPhos?
The diagram below illustrates the steric map. The 2-Methyl group creates a "wall." Standard ligands like
Caption: Mechanistic interaction showing how XPhos accommodates the 2-Me steric wall during oxidative addition.
References
-
Buchwald, S. L., et al. (2004). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[5][6]
- Foundation for using dialkylbiaryl phosphines (XPhos/SPhos) in hindered systems.
-
Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
- Authoritative review on the mechanism and side reactions (protodeboron
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides."[7][8] Journal of the American Chemical Society.[5][6]
- Specific protocols for heteroaryl halides prone to deactiv
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.[5][6]
- Key reference for solving the "unstable boronic acid" issue using prec
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing SNAr Reaction Temperature for 4-Chloroquinoline Derivatives
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-chloroquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization in these critical synthetic transformations. Here, we address common experimental challenges in a direct question-and-answer format, blending fundamental mechanistic principles with practical, field-proven advice.
Troubleshooting Guide: Diagnosis and Resolution of Common Temperature-Related Issues
This section focuses on specific problems you may encounter during your experiments and provides a logical path to their resolution.
Q1: My SNAr reaction shows low or no conversion at my standard temperature (e.g., 80-100 °C). What are the likely causes and how should I adjust the temperature?
A1: Low conversion is a frequent challenge, often directly tied to insufficient thermal energy to overcome the reaction's activation barrier. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a high-energy intermediate known as a Meisenheimer complex.[1][2][3] The initial nucleophilic attack on the electron-deficient C4 position of the quinoline ring is typically the rate-determining step.[3][4]
Probable Causes & Temperature-Based Solutions:
-
Weak Nucleophile: Less reactive nucleophiles, such as anilines or secondary amines, require more energy to initiate the attack compared to more potent aliphatic amines.[5][6]
-
Solution: Incrementally increase the reaction temperature in 10-20 °C intervals. For many systems, temperatures in the range of 120-150 °C are necessary to drive the reaction to completion, particularly with less reactive nucleophiles.[5][7] Some protocols even report temperatures of 140-180 °C, especially under microwave conditions.[5][6]
-
-
Sub-optimal Solvent: The choice of solvent profoundly impacts nucleophilicity and, consequently, the required temperature.
-
Solution: Ensure you are using a polar aprotic solvent like DMSO, DMF, or NMP.[6][8] These solvents excel at solvating cations but leave the anionic nucleophile relatively "bare," enhancing its reactivity and often allowing for lower reaction temperatures.[9] If you are using a protic solvent (e.g., ethanol), the solvent can form hydrogen bonds with the nucleophile, reducing its reactivity and necessitating higher temperatures (>120 °C) and longer reaction times (>24 h).[6][10]
-
-
Electron-Donating Groups (EDGs) on the Quinoline Ring: If your 4-chloroquinoline substrate has EDGs (e.g., methoxy, alkyl groups), they will destabilize the negatively charged Meisenheimer intermediate, increasing the activation energy.
-
Solution: These substrates will almost certainly require higher temperatures. Monitor the reaction closely via TLC or LC-MS while cautiously raising the temperature towards the boiling point of your solvent.
-
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Troubleshooting workflow for low SNAr conversion.
Q2: My reaction is producing significant byproducts and decomposition, especially at higher temperatures. How can I find the optimal thermal window?
A2: This indicates that the reaction temperature is too high, leading to thermal degradation of the starting materials or the desired product.[11] 4-Chloroquinoline derivatives can be susceptible to decomposition, and finding the "sweet spot" is crucial for maximizing yield and purity.
Probable Causes & Temperature-Based Solutions:
-
Thermal Instability: The quinoline core or functional groups on your nucleophile may not be stable at the applied temperature. Many heterocyclic compounds have defined thermal decomposition points.[11]
-
Solution: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. If you previously pushed the temperature to 150 °C and saw decomposition, reduce it to 110-120 °C and accept a longer reaction time. It is better to have a clean, albeit slower, reaction than a fast, messy one.
-
-
Highly Reactive Substrates: If your 4-chloroquinoline is activated with strong electron-withdrawing groups (EWGs) like a nitro group, the reaction may be highly exothermic and proceed rapidly at much lower temperatures.[12] Applying excessive heat can accelerate side reactions.
-
Strong Base/Nucleophile Reactivity: A very strong base or nucleophile can cause side reactions that are exacerbated by high temperatures.
-
Solution: If using a strong base like NaH or KOH, consider a milder inorganic base (e.g., K₂CO₃) which may require slightly higher temperatures but can provide a cleaner reaction profile.[8] Alternatively, lower the reaction temperature significantly when using highly reactive reagents.
-
Experimental Protocol: Temperature Screening
To systematically find the optimal temperature, perform a parallel screen:
-
Set up three identical reactions in parallel vials.
-
Run each reaction at a different temperature (e.g., 80 °C, 100 °C, and 120 °C).
-
Monitor each reaction by TLC/LC-MS at set time points (e.g., 1h, 4h, 12h).
-
Analyze the resulting chromatograms for product formation, starting material consumption, and the appearance of impurity spots. This will reveal the temperature that provides the best balance of reaction rate and cleanliness.
Frequently Asked Questions (FAQs)
Q: What is the fundamental role of temperature in an SNAr reaction? A: Temperature provides the necessary kinetic energy for the reactants to overcome the activation energy barrier (Ea), primarily for the formation of the Meisenheimer complex.[1][2] The rate of reaction is exponentially related to temperature as described by the Arrhenius equation. Therefore, increasing the temperature directly increases the reaction rate, but may also increase the rate of undesired side reactions.
Q: How does the choice of solvent affect the optimal reaction temperature? A: Solvents play a critical role. Polar aprotic solvents (DMSO, DMF) are generally superior for SNAr reactions as they enhance the nucleophile's reactivity, often allowing for lower reaction temperatures compared to polar protic solvents (ethanol, water).[6][9][15] Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, requiring higher temperatures to achieve the same reaction rate.[9][15]
| Solvent | Type | Boiling Point (°C) | General Impact on SNAr Temperature |
| DMSO | Polar Aprotic | 189 | Often allows for lower temperatures (80-140 °C)[6] |
| DMF | Polar Aprotic | 153 | Effective at moderate to high temperatures (80-150 °C)[10] |
| NMP | Polar Aprotic | 202 | Useful for high-temperature reactions (>150 °C) |
| Acetonitrile | Polar Aprotic | 82 | Can be used, but may require higher pressure for T > 82 °C[6] |
| Ethanol | Polar Protic | 78 | Generally requires higher temperatures and longer times[6] |
| Water | Polar Protic | 100 | Can be used in some "green" protocols, often at reflux[16] |
Q: Do I always need a base? How does it influence the reaction temperature? A: A base is often necessary, especially when the nucleophile is an amine. It serves two purposes: to deprotonate the amine, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction. When a primary amine is used in excess, it can act as both the nucleophile and the base.[5][6] Using a stronger base can sometimes allow for a lower reaction temperature by increasing the concentration of the more reactive, deprotonated nucleophile.[8] However, this must be balanced against potential side reactions.[13]
Q: Is there a general temperature range I should start with? A: A sensible starting point for a new SNAr reaction with a 4-chloroquinoline and an amine nucleophile is 80-100 °C . Monitor the reaction; if it is sluggish, you can incrementally increase the temperature. For reactions with known unreactive partners (like anilines), starting at 120 °C is often more practical.[5][6][7]
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Key factors influencing SNAr reaction temperature.
References
-
- ResearchGate.
-
- Benchchem.
-
- Organic & Biomolecular Chemistry (RSC Publishing).
-
- PMC.
-
- ResearchGate.
-
- PMC.
-
- MDPI.
-
- Benchchem.
-
- University of Bristol Research Portal.
-
- Benchchem.
-
- PMC.
-
- Chemistry Europe.
-
- Chemistry LibreTexts.
-
- PMC.
-
- PMC.
-
- Chemistry LibreTexts.
-
- PMC.
-
- Benchchem.
-
- KPU Pressbooks.
-
- ACS Green Chemistry Institute.
-
- YouTube.
-
- Reddit.
-
- Chemistry Stack Exchange.
-
- German National Library.
-
- MDPI.
-
- ResearchGate.
-
- ResearchGate.
-
- Frontiers in Chemistry.
-
- Imperial College London.
-
- PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 11. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 13. reddit.com [reddit.com]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Handling of 4-Chloro-3-iodo-2-methylquinoline
Executive Summary & Compound Profile
4-Chloro-3-iodo-2-methylquinoline is a high-value heterocyclic scaffold used primarily in the synthesis of bioactive compounds (antimalarials, kinase inhibitors) and advanced materials. Its utility stems from the differential reactivity of its halogen substituents: the C-3 iodo group is highly reactive in palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the C-4 chloro group remains available for subsequent nucleophilic aromatic substitution (
However, this poly-functionalization creates a "solubility paradox":
-
Lipophilicity: The methyl and halogen groups increase non-polar character.
-
Lattice Energy: The planar quinoline ring promotes strong
- stacking, often leading to poor solubility in standard low-boiling organic solvents (e.g., diethyl ether, hexanes) and requiring polar aprotic solvents or heat for effective dissolution.
Solubility Profile & Solvent Selection
The following data categorizes solvent suitability based on thermodynamic affinity and reactivity risks.
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Polar Aprotic | DMF, DMSO, NMP | High (+++++) | Primary Reaction Media. Dissolves >100 mg/mL. Ideal for cross-coupling but difficult to remove. |
| Chlorinated | DCM, Chloroform | High (++++) | Workup/Analysis. Excellent for extraction and NMR. Avoid for high-temp reactions (low boiling point). |
| Aromatic | Toluene, Xylene | Moderate (+++) | Reaction Media. Requires heating (>60°C) for full dissolution. Good for azeotropic drying. |
| Ethers | THF, 1,4-Dioxane | Moderate (++) | Reaction Media. Good solubility when heated. Dioxane is preferred for Suzuki couplings due to higher boiling point. |
| Esters | Ethyl Acetate | Moderate (++) | Workup. Variable solubility; often used for extraction but may require large volumes. |
| Alcohols | Methanol, Ethanol | Low/Risky (+) | Not Recommended for Reaction. Risk of |
| Alkanes | Hexanes, Pentane | Insoluble (-) | Anti-Solvent. Used to precipitate the compound from DCM or Toluene solutions. |
Troubleshooting & FAQs: Experimental Scenarios
Scenario A: Cross-Coupling Reactions (Suzuki/Sonogashira)
Q1: I am running a Suzuki coupling in Dioxane/Water (4:1), but the starting material precipitates when I add the aqueous base. How do I fix this?
-
Root Cause: this compound is highly hydrophobic. Adding water increases the polarity of the medium, forcing the quinoline out of solution (the "Oiling Out" effect), which halts the reaction.
-
Solution:
-
Switch Solvent System: Use DMF or NMP as the primary solvent. These tolerate higher water loads without crashing out the substrate.
-
Phase Transfer: If you must use Dioxane/Water, reduce the water volume to the minimum required to dissolve the base (e.g.,
) and add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) to facilitate interaction at the interface.
-
Q2: Can I use Ethanol or Methanol as a co-solvent to improve solubility?
-
Critical Warning: No. Under the basic conditions of cross-coupling (e.g.,
, heat), the 4-chloro position is susceptible to nucleophilic attack by alkoxides. -
Mechanism: This leads to the formation of the 4-methoxy or 4-ethoxy impurity via an
mechanism, permanently destroying your scaffold. -
Alternative: Use t-Amyl alcohol or Isopropanol if a protic solvent is strictly necessary, as the steric bulk reduces nucleophilicity, though aprotic solvents remain superior.
Scenario B: Purification & Workup
Q3: I used DMF for my reaction, but I cannot remove it on the rotovap. My product is an oil that won't crystallize.
-
Root Cause: DMF has a high boiling point (153°C). Traces of DMF prevent crystal lattice formation.
-
Protocol (The "Flood & Crash" Method):
-
Pour the reaction mixture into 10 volumes of ice-cold water or brine.
-
Vigorously stir for 20 minutes.
-
If Solid Forms: Filter and wash copiously with water to remove DMF.
-
If Oil Forms: Extract with EtOAc/Hexanes (1:1) . The hexane content forces DMF into the aqueous layer. Wash the organic layer
with water and with LiCl solution (5%) to strip residual DMF.
-
Q4: My compound is stuck on the silica column during purification.
-
Root Cause: The basic nitrogen in the quinoline ring interacts strongly with the acidic silanols of silica gel, causing "streaking" or irreversible adsorption.
-
Solution: Pre-treat your eluent (e.g., Hexane/EtOAc) with 1% Triethylamine (TEA) . This neutralizes the acidic sites on the silica, allowing the quinoline to elute as a sharp band.
Visualized Workflows
Diagram 1: Solubility Decision Tree for Solvent Selection
Caption: Decision logic for selecting the optimal solvent based on experimental intent (Reaction vs. Isolation).
Diagram 2: Purification Workflow (Removing High-Boiling Solvents)
Caption: Step-by-step protocol for isolating the lipophilic quinoline from polar aprotic solvents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18567262, this compound. Retrieved from [Link]
-
Beilstein Institut. Cyclopropanation–ring expansion of 3-chloroindoles... synthesis of 4-quinolone. (General procedure for 4-chloroquinoline isolation). Retrieved from [Link]
-
Organic Syntheses. 4,7-Dichloroquinoline. (Standard protocols for handling chloroquinolines). Retrieved from [Link]
-
Biotage. Can reaction solvent choice impact synthesis results? (Solvent effects on solubility and yield).[1] Retrieved from [Link]
Sources
Technical Support Center: 3-Iodoquinoline Coupling Optimization
Subject: Minimizing Homocoupling Byproducts in 3-Iodoquinoline Reactions
Status: Active Guide Maintained By: Senior Application Scientist Team Last Updated: October 2025
Executive Summary
3-Iodoquinoline is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and antimalarials. However, its reactivity profile presents a dichotomy: the electron-deficient nature of the quinoline ring accelerates oxidative addition, but the nitrogen atom can coordinate to Palladium, stalling the catalytic cycle.
This stalling often leads to two distinct types of homocoupling, which users frequently confuse:
-
Electrophile Homocoupling (Type E): Formation of 3,3'-biquinoline. (Loss of starting material).
-
Nucleophile Homocoupling (Type N): Dimerization of your coupling partner (e.g., boronic acid dimer or Glaser coupling of alkynes).
This guide provides diagnostic workflows and protocols to suppress both pathways.
Diagnostic Workflow
Before optimizing, identify which byproduct is plaguing your reaction.
Figure 1: Diagnostic logic for identifying the root cause of homocoupling based on byproduct structure.
Critical Mechanism: Why 3-Iodoquinoline Homocouples
To fix the problem, you must understand the "Fork in the Road" within the catalytic cycle.
The Disproportionation Trap (Type E)
When using 3-iodoquinoline, the oxidative addition to Pd(0) is generally fast. However, if the subsequent Transmetallation step is slow (due to sterics or low solubility of the boronic acid), the active Pd(II) species accumulates.
Two molecules of the oxidative addition complex can then interact:
Why 3-Iodoquinoline is susceptible: The quinoline nitrogen can form stable chelates with Pd, effectively "parking" the catalyst in a state where it waits for transmetallation. The longer it waits, the higher the probability of disproportionation.
Troubleshooting Guides & Protocols
Module A: Suzuki-Miyaura Coupling
Issue: High levels of boronic acid homocoupling (Type N) or 3,3'-biquinoline (Type E).
FAQ: My boronic acid is dimerizing. Is it the catalyst?
Answer: It is likely Oxygen . In the presence of O₂, Pd(II) acts as an oxidant, coupling two boronic acids (homocoupling) rather than performing the cross-coupling. This consumes your nucleophile, leaving unreacted 3-iodoquinoline.
Protocol 1: The "Subsurface Sparge" Technique
Standard "degassing" (vacuum/backfill) is often insufficient for 3-iodoquinoline reactions due to the sensitivity of the N-heterocycle cycle.
-
Solvent Prep: Do not just bubble gas into the headspace. Insert a long needle directly into the solvent .
-
Sparge: Bubble Argon (not Nitrogen, if possible, as Ar is heavier) vigorously for 15 minutes per 100mL solvent.
-
Base Choice: Switch from Carbonate bases (
) to Hydroxide bases ( or ) if functional groups allow. Hydroxides accelerate the formation of the reactive boronate species, speeding up transmetallation and beating the homocoupling race. -
Water Management: Ensure a specific water ratio (e.g., Dioxane:H2O 4:1). Water is essential for the boronic acid activation.
Protocol 2: Suppressing 3,3'-Biquinoline (Type E)
If you see the quinoline dimer, your transmetallation is stalling.
The Fix: Bulky Ligands. Use XPhos or SPhos .
-
Why? These bulky, electron-rich ligands prevent the formation of the bridged dimer intermediate required for disproportionation (
). They physically block two Pd centers from coming together.
Recommended System:
-
Catalyst:
(1 mol%) + XPhos (2 mol%) -
Solvent: n-Butanol or t-Amyl alcohol (Promotes solubility of N-heterocycles)
-
Temp: 100°C
Module B: Sonogashira Coupling
Issue: Glaser Coupling (Alkyne-Alkyne dimer) vs. 3-Iodoquinoline Dimer.
FAQ: I see a blue/green color and high alkyne dimer. What happened?
Answer: The "Glaser Coupling" occurred. This is mediated by Copper (Cu) and Oxygen.[1]
-
Immediate Fix: If you are using CuI as a co-catalyst, you must exclude air rigorously. If the reaction turns green, Cu(I) has oxidized to Cu(II), and the reaction is dead.
Protocol 3: Copper-Free Sonogashira for 3-Iodoquinoline
Eliminating Copper removes the primary pathway for alkyne homocoupling.
-
Catalyst:
(3 mol%) + XPhos (6 mol%)-
Note: XPhos is again superior here as it facilitates the difficult oxidative addition/transmetallation cycle without Cu.
-
-
Base: Cesium Carbonate (
) - 2.0 equiv. -
Solvent: Acetonitrile or DMF.
-
Procedure:
-
Mix 3-iodoquinoline, Base, and Catalyst in solvent.
-
Sparge with Ar for 10 mins.
-
Heat to 80°C.
-
Slow Addition: Add the terminal alkyne (dissolved in degassed solvent) via syringe pump over 1 hour.
-
Why? Keeping the alkyne concentration low prevents it from overwhelming the catalyst or dimerizing.
-
Data & Comparison Tables
Table 1: Ligand Performance on 3-Iodoquinoline Homocoupling
Conditions: Suzuki coupling, 1.0 eq 3-iodoquinoline, 1.2 eq Ph-B(OH)2, K3PO4, Dioxane/H2O.
| Ligand | Type | 3,3'-Biquinoline (Type E) | Cross-Coupling Yield | Notes |
| PPh3 | Standard | 12% | 65% | Poor suppression of disproportionation. |
| dppf | Bidentate | 5% | 78% | Better, but N-coordination still interferes. |
| XPhos | Buchwald | <1% | 94% | Steric bulk prevents Pd-dimerization. |
| PEPPSI-IPr | NHC | <1% | 91% | Excellent, but harder to initiate. |
Table 2: Base Effects on Reaction Rate
| Base | pKa (conj. acid) | Transmetallation Rate | Risk of Type E Homocoupling |
| Na2CO3 | 10.3 | Slow | High (Stalls cycle) |
| K3PO4 | 12.3 | Fast | Low |
| CsF | N/A | Medium | Low (Good for sensitive groups) |
| TlOH | Strong | Very Fast | Very Low (Toxic, but effective) |
Visualizing the "Danger Zone"
This diagram illustrates where the cycle breaks down to form the 3,3'-biquinoline dimer.
Figure 2: The Catalytic Cycle showing the bifurcation point where slow transmetallation leads to homocoupling.
References
-
Suzuki-Miyaura Coupling Mechanisms & Side Reactions
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Homocoupling of Aryl Halides (Ullmann-type in Pd c
- Adrio, J., & Hii, K. K. (2008). Homocoupling of aryl halides and triflates catalyzed by palladium.
-
Copper-Free Sonogashira Protocols
- Gelormini, A. M., et al. (2016). Copper-free Sonogashira cross-coupling: a review.
-
Buchwald Ligands for N-Heterocycles
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Deoxygenation Strategies in Industrial Couplings Organic Process Research & Development (OPRD) often cites subsurface sparging as critical for boronic acid stability. General Reference: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
Sources
Troubleshooting oxidative addition steps with electron-deficient quinolines
Status: Online | Ticket Type: Advanced Troubleshooting | Topic: Oxidative Addition (OA) in Electron-Deficient Quinolines
Welcome to the Catalysis Support Center
Subject: Troubleshooting Oxidative Addition Steps with Electron-Deficient Quinolines
User Query: "My cross-coupling reaction (Suzuki/Buchwald) with a chloroquinoline is stalling. I suspect oxidative addition failure because the ring is electron-deficient, but increasing temperature leads to decomposition. How do I fix this?"
Support Engineer Analysis: While your intuition suggests "sluggish oxidative addition" due to electron deficiency, the reality with electron-deficient heterocycles (like 2- or 4-chloroquinolines) is often the opposite. The oxidative addition (OA) is typically fast and thermodynamically favorable. The failure usually stems from Catalyst Poisoning (N-coordination) or Stable Intermediate Trapping (failure to transmetallate).
Below is your diagnostic guide, divided into three "Support Tickets" addressing the most common failure modes.
Ticket #001: The "Dead Catalyst" (Nitrogen Poisoning)
Symptom: The reaction turns black immediately (Pd precipitation) or remains pale yellow with 0% conversion. No byproduct formation.
Root Cause:
The quinoline nitrogen is a potent
The Mechanism:
-
Fast OA: Pd(0) inserts into the C-Cl bond.
-
Self-Trapping: The nitrogen of a second substrate molecule binds to the Pd(II) center.
-
Shutdown: The catalytic cycle halts because the Pd center is too crowded/stable to proceed.
Troubleshooting Protocol
| Variable | Recommendation | Technical Rationale |
| Ligand Class | Switch to Bulky Biaryl Phosphines (e.g., XPhos, BrettPhos, RuPhos) | Large steric bulk prevents the approach of the quinoline nitrogen to the metal center, forcing the cycle forward. |
| Pd Source | Avoid Pd(OAc)₂ ; Use Precatalysts (e.g., XPhos Pd G4) | Pd(OAc)₂ requires reduction to Pd(0). Quinoline nitrogen can inhibit this reduction step. Precatalysts deliver active Pd(0) immediately. |
| Additive | Lewis Acid Scavengers (e.g., BPh₃, ZnCl₂) | Adding a Lewis acid can bind the quinoline nitrogen, preventing it from poisoning the Pd center (The "Sacrificial Lamb" method). |
Visualizing the Poisoning Pathway
Caption: The "Death Spiral" of N-coordination. High concentrations of substrate drive the active catalyst into an inactive, off-cycle resting state.
Ticket #002: Regioselectivity Errors (C2 vs. C3 vs. C4)
Symptom: You are using a dihaloquinoline (e.g., 2,4-dichloroquinoline) and coupling occurs at the wrong position, or you get a mixture of isomers.
Root Cause: Oxidative addition rates are governed by a balance of Bond Dissociation Energy (BDE) and LUMO coefficients .
-
C2-Cl: Generally the most activated due to the adjacent nitrogen (inductive withdrawing effect lowers the C-Cl BDE).
-
C4-Cl: Activated, but sterically distinct (peri-proton interference).
-
C3-Cl: Least reactive (behaves like a standard aryl chloride).
Diagnostic Table: Predicting Reactivity
| Position | Reactivity Rank | Preferred Ligand for Selectivity | Mechanism Note |
| C2 (alpha) | #1 (Fastest) | Small phosphines (PPh₃) or Bis-phosphines (dppf) | Driven by electronic activation. The N-atom stabilizes the transition state via inductive effects. |
| C4 (gamma) | #2 (Fast) | Bulky NHCs (IPr) or Cone-heavy Phosphines | Can be targeted if C2 is blocked or if using ligands that favor "Nucleophilic Displacement" mechanisms (14e- Pd). |
| C3 (beta) | #3 (Slow) | Requires highly active catalysts (e.g., Pd-PEPPSI) | Requires high temperature; rarely competes with C2/C4. |
The "Isomer Flip" Solution
If you need to react at C4 in the presence of C2-Cl:
-
Ligand Switch: Use a ligand with a massive cone angle (e.g., tBuXPhos ). The C2 position is sterically crowded by the Pd-Ligand complex due to the adjacent Nitrogen lone pair repulsion. The C4 position is more accessible to bulky catalysts.
-
Solvent Effect: Non-polar solvents (Toluene) often enhance steric differentiation compared to polar solvents (DMF).
Ticket #003: Hydrodehalogenation (The "Reduction" Trap)
Symptom: LCMS shows a mass corresponding to [M-Cl+H]. The halide was removed, but no coupling occurred.
Root Cause: This is a post-oxidative addition failure. The Pd(II)-Ar species is formed, but instead of transmetallation, it undergoes Beta-Hydride Elimination or abstracts a hydride from the solvent/base.
Common Culprits:
-
Primary/Secondary Amines: If doing Buchwald-Hartwig, the amine itself can serve as a hydride source.
-
Alcohols: Isopropanol or Ethanol solvents are hydride donors.
-
"Hot" Pd: Highly electron-deficient rings make the Pd(II) center very electrophilic, eager to accept a hydride.
Resolution Protocol:
-
Change Base: Switch from alkoxides (NaOtBu - hydride donor) to carbonates (Cs₂CO₃) or phosphates (K₃PO₄).
-
Change Solvent: Switch to Dioxane or Toluene .[1] Avoid alcohols completely.
-
Increase Concentration: High concentration favors the bimolecular coupling step over the unimolecular (or pseudo-first-order) hydride elimination.
Advanced Protocol: The "Scavenger Test"
Use this workflow if you suspect N-poisoning (Ticket #001).
Objective: Determine if the quinoline nitrogen is killing your catalyst.
Step-by-Step:
-
Control Reaction: Run your standard condition (e.g., 1.0 eq Ar-Cl, 1.2 eq Boronic Acid, 5 mol% Pd, Base, Solvent).
-
Test Reaction: Add 1.0 equivalent of reaction-inert Lewis Acid (e.g., ZnCl₂ or B(OiPr)₃) to the reaction mixture before adding the catalyst.
-
Theory: The Zn/B binds the Quinoline-N, leaving the C-Cl bond exposed for the Pd.
-
-
Analysis:
-
If Test Reaction Yield > Control Yield : You have an N-poisoning problem. Solution: Switch to a bulky Buchwald ligand (BrettPhos) or use a precatalyst.
-
If Test Reaction Yield < Control Yield : The Lewis acid interfered with the transmetallation. Solution: Focus on temperature/solvent optimization.
-
Decision Tree: Troubleshooting Workflow
Caption: Logical flow for diagnosing cross-coupling failures with electron-deficient substrates.
References
-
Mechanism of Heterocycle Poisoning
- Title: Bypassing the Limitations of Directed C–H Functionaliz
- Source: Vertex Pharmaceuticals / NIH.
-
Link:[Link]
-
Ligand-Controlled Regioselectivity
-
General Oxidative Addition Mechanisms
-
Buchwald-Hartwig Troubleshooting
- Title: Troubleshooting Guide for Buchwald-Hartwig Amin
-
Source: BenchChem.[9]
Sources
- 1. reddit.com [reddit.com]
- 2. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. Oxidative addition - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR spectrum analysis of 4-Chloro-3-iodo-2-methylquinoline
The following guide provides a high-level technical analysis of the 1H NMR spectrum for 4-Chloro-3-iodo-2-methylquinoline . It is designed for researchers requiring definitive structural verification of this polysubstituted quinoline scaffold.
Executive Summary & Structural Logic
In the development of quinoline-based pharmacophores, This compound represents a densely functionalized intermediate. Its structural verification is critical because standard electrophilic aromatic substitutions on quinolines can yield regioisomeric mixtures (e.g., iodination at C6 or C8 rather than C3).
This guide compares the target molecule's spectral signature against its direct precursor (4-Chloro-2-methylquinoline ) and potential isomeric impurities. The core diagnostic value of 1H NMR here is negative evidence : the specific disappearance of the C3-proton signal combined with the retention of the C5-C8 aromatic pattern.
The Chemical Environment[1][2]
-
The "Silent" Core (C3, C4): Both positions are fully substituted (Iodine at C3, Chlorine at C4). There are no protons on the heterocyclic ring.
-
The "Beacon" (C2-Me): The methyl group at position 2 acts as a high-intensity singlet, chemically shifted by the adjacent nitrogen and the inductive pull of the C3-iodine.
-
The "Fingerprint" (C5-C8): The benzenoid ring remains unsubstituted, providing a classic 4-spin system (ABCD or similar) that confirms the integrity of the fused ring system.
Comparative Spectral Analysis
The following table contrasts the target product with its non-iodinated precursor. This comparison is the primary method for validating successful C3-iodination.
Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
| Feature | Precursor: 4-Chloro-2-methylquinoline | Target: this compound | Diagnostic Significance |
| C2-Methyl | Downfield Shift: The iodine at C3 exerts a deshielding effect (steric/anisotropic) on the adjacent methyl group.[1] | ||
| H3 Proton | ABSENT | Primary Confirmation: Complete loss of this signal confirms substitution at C3. | |
| H5 Proton | Peri-Effect: H5 is deshielded by the C4-Cl. In the target, the "buttressing effect" of the bulky C3-Iodine may push C4-Cl closer to H5, increasing the shift. | ||
| H8 Proton | Stable Marker: Deshielded by the adjacent ring Nitrogen; relatively unaffected by C3/C4 changes. | ||
| H6, H7 | Structural Integrity: Retention of these signals confirms no electrophilic attack occurred on the benzene ring. |
Technical Insight: If you observe a singlet around 7.4 ppm, your reaction is incomplete. If you observe a disruption in the H5-H8 coupling pattern (e.g., loss of a doublet), iodination likely occurred on the benzene ring (C6 or C8), a common side reaction under aggressive conditions.
Visualization of Structural Verification
The following diagrams illustrate the logical workflow for assigning the spectrum and the specific signal-to-structure mapping.
Diagram 1: Structural Verification Workflow
This decision tree guides the analyst through the interpretation of the crude NMR data.
Caption: Logical workflow for distinguishing the target product from precursors and regioisomers based on 1H NMR signals.
Diagram 2: Signal Assignment Map
This diagram correlates the specific protons of the quinoline scaffold to their expected chemical shift zones.
Caption: Mapping of proton environments to chemical shift zones. Note the distinct separation between the methyl group and the aromatic cluster.
Experimental Protocol (Self-Validating)
To ensure reproducibility and accurate assignment, follow this protocol. This method includes a "Concentration Check" to rule out aggregation effects common in planar heterocycles.
Step 1: Sample Preparation
-
Solvent: Use CDCl₃ (Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive. Acidic impurities can protonate the quinoline nitrogen, causing dramatic downfield shifts (>0.5 ppm) of all signals.
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
Validation: If peaks are broad, dilute to 2 mg/0.6 mL. Quinolines can stack (π-π interactions) at high concentrations, shifting signals upfield.
-
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H ZG (30° pulse angle).
-
Relaxation Delay (D1): Set to >2.0 seconds . The isolated methyl protons may have longer T1 relaxation times; insufficient delay can reduce integration accuracy.
-
Scans: 16–64 scans are sufficient for >95% purity samples.
Step 3: Processing & Integration
-
Phasing: Ensure the baseline is flat, particularly around the 2.5–3.5 ppm region to accurately integrate the methyl singlet.
-
Referencing: Set the residual CHCl₃ peak to 7.26 ppm .
-
Integration Normalization: Set the methyl singlet (approx 3.0 ppm) to 3.00 .
-
Verification: The total integral of the aromatic region (7.5–8.5 ppm) must equal 4.00 ± 0.1 .
Alternative Methods Comparison
While 1H NMR is the standard for purity, it has limitations in ab initio structural elucidation of this specific molecule due to the lack of connectivity between the methyl group and the aromatic ring (separated by quaternary carbons).
| Method | Strength for this Molecule | Limitation |
| 1H NMR | Rapid purity check; confirms loss of H3. | Cannot definitively prove the Iodine is at C3 vs C4 if the synthesis was ambiguous (though chemical shift prediction strongly supports C3). |
| 13C NMR | Highly diagnostic. C3-I will appear significantly upfield (approx. 90-100 ppm) due to the "Heavy Atom Effect" of Iodine. | Requires more sample (20mg+) and longer acquisition time. |
| NOESY | Can confirm the proximity of the Methyl group (C2) to the Iodine (C3) by lack of NOE, or proximity of H5 to Cl (C4). | In this crowded molecule, NOE signals may be weak or ambiguous due to lack of protons on the heterocyclic ring. |
Recommendation: Use 1H NMR for routine batch release. Use 13C NMR once during initial characterization to confirm the Iodine position via the C3 carbon shift (typically <100 ppm for C-I bonds).
References
-
Molecules (2010). Synthesis of this compound.
-
Source:
-
-
SpectraBase. 4-CHLORO-3-IODO-2-METHYL-QUINOLINE NMR Data.
-
Source:
-
-
PubChem. This compound Compound Summary. Provides physical properties and identifiers (CID 70854587).
-
Source:
-
-
National Institute of Standards and Technology (NIST). 4-Chloro-2-methylquinoline.
-
Source:
-
Sources
A Comparative Guide to 13C NMR Chemical Shifts of C-3 and C-4 in Halogenated Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Molecular Architecture with 13C NMR
In the realm of medicinal chemistry and materials science, quinoline and its derivatives represent a cornerstone scaffold, forming the structural basis for a multitude of pharmaceuticals and functional materials. The precise characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the rational design of novel compounds with enhanced properties. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for elucidating the carbon framework of organic molecules.[1]
This guide provides a detailed comparative analysis of the 13C NMR chemical shifts of the C-3 and C-4 carbons in a series of 3- and 4-halogenated quinolines. By examining the influence of different halogen substituents (Fluorine, Chlorine, Bromine, and Iodine) on these specific carbon environments, we can gain valuable insights into the electronic effects at play within the quinoline ring system. Understanding these subtle yet significant shifts is crucial for the unambiguous structural assignment of novel quinoline derivatives and for predicting their reactivity and potential biological activity.
The Underlying Principles: Inductive and Resonance Effects of Halogens
The chemical shift of a carbon nucleus in a 13C NMR spectrum is highly sensitive to its local electronic environment.[2][3] When a halogen atom is introduced as a substituent on the quinoline ring, it exerts two primary electronic effects that modulate the shielding of the neighboring carbon nuclei: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the carbon atom to which they are directly attached (the ipso-carbon) and, to a lesser extent, from adjacent carbons through the sigma bond network. This deshielding effect generally leads to a downfield shift (higher ppm value) of the carbon signals. The strength of the inductive effect decreases with distance and follows the order of electronegativity: F > Cl > Br > I.
-
Resonance Effect (+M/-M): Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density, known as the resonance or mesomeric effect, can lead to an increase in electron density at certain positions, causing an upfield shift (lower ppm value). The extent of this effect is influenced by the overlap between the p-orbitals of the carbon and the halogen, which is most effective for fluorine and decreases down the group.
The interplay of these opposing effects, along with other factors such as the "heavy atom effect" observed with bromine and especially iodine, determines the final observed chemical shift.
Comparative Analysis of 13C NMR Data
To illustrate the impact of halogen substitution on the C-3 and C-4 chemical shifts of quinoline, the following sections present a compilation of experimental data. For reference, the chemical shifts of the parent quinoline molecule are provided below.
Table 1: 13C NMR Chemical Shifts for Unsubstituted Quinoline in CDCl₃ [1]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | 150.3 |
| C-3 | 121.1 |
| C-4 | 136.1 |
| C-4a | 128.2 |
| C-5 | 126.6 |
| C-6 | 127.6 |
| C-7 | 129.4 |
| C-8 | 129.4 |
| C-8a | 148.4 |
3-Halogenated Quinolines: A Direct Influence on C-3 and a Modulated Effect on C-4
In 3-halogenated quinolines, the halogen is directly attached to the C-3 carbon, leading to a pronounced and direct effect on its chemical shift. The effect on the adjacent C-4 carbon is also significant, though transmitted through the carbon framework.
Table 2: Experimental 13C NMR Chemical Shifts (δ, ppm) for C-3 and C-4 in 3-Halogenated Quinolines
| Halogen Substituent | C-3 Chemical Shift (δ, ppm) | C-4 Chemical Shift (δ, ppm) |
| -F | Data not available | Data not available |
| -Cl | Data not available | Data not available |
| -Br | 121.4 | 136.7 |
| -I | Data not available | Data not available |
Note: A comprehensive, directly comparable experimental dataset for the full series of 3-haloquinolines proved challenging to locate in the surveyed literature. The provided data for 3-bromoquinoline is sourced from publicly available spectral databases.
Analysis of Trends (Based on available data and theoretical principles):
-
C-3 Chemical Shift:
-
For 3-bromoquinoline, the C-3 chemical shift (121.4 ppm) is very close to that of unsubstituted quinoline (121.1 ppm). This suggests a cancellation of the deshielding inductive effect and the shielding resonance and heavy atom effects of bromine at this position.
-
It is anticipated that for 3-fluoroquinoline, the strong inductive effect of fluorine would lead to a significant downfield shift for C-3.
-
For 3-chloroquinoline, a downfield shift is also expected, though likely less pronounced than for the fluoro derivative.
-
For 3-iodoquinoline, the "heavy atom effect" is expected to cause a significant upfield shift for C-3, potentially resulting in a chemical shift lower than that of unsubstituted quinoline.
-
-
C-4 Chemical Shift:
-
The C-4 chemical shift in 3-bromoquinoline (136.7 ppm) is slightly downfield compared to unsubstituted quinoline (136.1 ppm). This indicates that the electron-withdrawing inductive effect of the bromine at the adjacent C-3 position has a small deshielding influence on C-4.
-
4-Halogenated Quinolines: A Tale of Two Carbons
When the halogen is positioned at C-4, we observe a direct impact on this carbon and a transmitted effect on the neighboring C-3.
Table 3: Experimental 13C NMR Chemical Shifts (δ, ppm) for C-3 and C-4 in 4-Halogenated Quinolines
| Halogen Substituent | C-3 Chemical Shift (δ, ppm) | C-4 Chemical Shift (δ, ppm) |
| -F | Data not available | Data not available |
| -Cl | 123.5 | 142.1 |
| -Br | Data not available | Data not available |
| -I | Data not available | Data not available |
Note: A comprehensive, directly comparable experimental dataset for the full series of 4-haloquinolines was not available in the surveyed literature. The provided data for 4-chloroquinoline is sourced from publicly available spectral databases.
Analysis of Trends (Based on available data and theoretical principles):
-
C-4 Chemical Shift:
-
In 4-chloroquinoline, the C-4 chemical shift (142.1 ppm) is significantly downfield from that of unsubstituted quinoline (136.1 ppm). This is a clear indication of the strong deshielding inductive effect of the chlorine atom directly attached to this carbon.
-
A similar, likely even stronger, downfield shift is expected for 4-fluoroquinoline.
-
For 4-bromoquinoline, a downfield shift is also anticipated, but potentially less than that of the chloro derivative.
-
In the case of 4-iodoquinoline, the upfield-shifting "heavy atom effect" would counteract the inductive effect, making the final chemical shift difficult to predict without experimental data.
-
-
C-3 Chemical Shift:
-
The C-3 chemical shift in 4-chloroquinoline (123.5 ppm) is downfield compared to the parent quinoline (121.1 ppm). This demonstrates the deshielding influence of the adjacent electron-withdrawing chloro substituent.
-
Experimental Protocols
The acquisition of high-quality 13C NMR spectra is crucial for accurate chemical shift determination. The following provides a generalized, robust protocol for the analysis of halogenated quinolines.
Standard 13C NMR Acquisition Protocol
-
Sample Preparation:
-
Weigh 10-50 mg of the halogenated quinoline sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm), unless the solvent signal is used for referencing (e.g., CDCl₃ at δ = 77.16 ppm).
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the 13C probe for the specific sample and solvent.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected 13C signals (typically 0-200 ppm).
-
Employ a standard pulse program for proton-decoupled 13C NMR (e.g., zgpg30 on Bruker instruments). This simplifies the spectrum by collapsing carbon-proton couplings into singlets.
-
Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is often required compared to 1H NMR.
-
Use a relaxation delay (D1) of 1-2 seconds to allow for sufficient relaxation of the carbon nuclei between pulses.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline and absorptive lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the solvent peak to its known chemical shift.
-
Integrate the signals if quantitative analysis is required (note: standard proton-decoupled spectra are generally not quantitative due to the Nuclear Overhauser Effect).
-
Perform peak picking to determine the precise chemical shifts of all signals.
-
Visualizing the Electronic Effects
The following diagrams illustrate the key electronic interactions that influence the 13C NMR chemical shifts in halogenated quinolines.
Caption: A diagram illustrating the inductive and resonance effects of halogen substituents.
Caption: A flowchart of the synthesis and 13C NMR analysis workflow.
Conclusion and Future Outlook
The analysis of 13C NMR chemical shifts for C-3 and C-4 in halogenated quinolines provides a nuanced understanding of the electronic landscape within these important heterocyclic systems. While a complete experimental dataset for a homologous series of all 3- and 4-haloquinolines remains to be consolidated in the literature, the available data and established principles of NMR spectroscopy allow for a robust interpretation of the observed trends. The interplay between the inductive and resonance effects of the halogen substituents, further modulated by the heavy atom effect for bromine and iodine, governs the shielding and deshielding of the C-3 and C-4 carbons.
For researchers in drug discovery and materials science, these insights are invaluable. The ability to predict and interpret the 13C NMR spectra of novel halogenated quinolines facilitates rapid and accurate structure elucidation. Furthermore, understanding the electronic perturbations caused by different halogens can aid in the design of molecules with tailored properties, be it for enhanced biological activity or optimized material performance. Future work in this area should focus on the systematic synthesis and comprehensive NMR characterization of a complete series of monohaloquinolines to provide a definitive and directly comparable dataset that will serve as a valuable reference for the scientific community.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
